molecular formula C10H16N2 B6157666 1-tert-butyl-3-cyclopropyl-1H-pyrazole CAS No. 1934543-80-2

1-tert-butyl-3-cyclopropyl-1H-pyrazole

Número de catálogo: B6157666
Número CAS: 1934543-80-2
Peso molecular: 164.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-butyl-3-cyclopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.2. The purity is usually 95.
BenchChem offers high-quality 1-tert-butyl-3-cyclopropyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-3-cyclopropyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1934543-80-2

Fórmula molecular

C10H16N2

Peso molecular

164.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged scaffold due to its distinct electronic properties, hydrogen-bonding capabilities, and metabolic stability. Among its heavily engineered derivatives, 1-tert-butyl-3-cyclopropyl-1H-pyrazole (CAS: 1934543-80-2) stands out as a highly specialized building block[1].

The strategic placement of a tert-butyl group at the N1 position and a cyclopropyl group at the C3 position creates a sterically encumbered, highly lipophilic microenvironment. This specific substitution pattern is designed to eliminate the hydrogen-bond donor capacity of the free pyrazole N-H, drastically improving passive membrane permeability, while simultaneously shielding the core from cytochrome P450 (CYP450) mediated oxidative degradation. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the validated synthetic methodologies required to construct and functionalize this molecule.

Physicochemical Properties & Structural Dynamics

The physical and chemical behavior of 1-tert-butyl-3-cyclopropyl-1H-pyrazole is dictated by the interplay between the electron-rich aromatic core and its bulky aliphatic substituents. The tert-butyl group acts as a steric shield, locking the conformation of adjacent vectors, while the cyclopropyl ring provides a rigid, metabolically stable alternative to linear alkyl chains.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters and the causality behind their impact on drug design[1],[2].

ParameterValueCausality / Implication in Drug Design
CAS Registry Number 1934543-80-2Unique identifier for this specific regioisomer.
Molecular Formula C10H16N2Defines the core mass and elemental composition.
Molecular Weight 164.25 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~17.8 ŲThe absence of an N-H bond drastically lowers the polar surface area, enhancing Blood-Brain Barrier (BBB) permeability.
Predicted LogP 2.8 - 3.2High lipophilicity driven by the tert-butyl and cyclopropyl moieties; strongly favors lipid membrane partitioning.
Structural Reactivity

The regioselectivity of the pyrazole core is fundamentally altered by the N1-tert-butyl group.

  • Electrophilic Aromatic Substitution (EAS): The C4 position remains the most electron-rich carbon and is susceptible to halogenation (e.g., bromination or iodination). However, the steric bulk from both the N1 and C3 substituents requires the use of highly reactive electrophiles (e.g., N-Iodosuccinimide in acidic media) to achieve high yields.

  • C5-Metalation: The C5 proton is the most acidic on the pyrazole ring. The N1-tert-butyl group effectively directs strong bases (like n-butyllithium) to the C5 position via proximity effects, enabling regioselective functionalization such as carboxylation or formylation[3].

Synthetic Methodologies

The construction of 1-tert-butyl-3-cyclopropyl-1H-pyrazole requires precise control over regioselectivity. Traditional condensation of 1,3-diketones with substituted hydrazines often yields an inseparable mixture of 1,3- and 1,5-regioisomers[4]. To bypass this, the protocol below utilizes an enaminone equivalent, which directs the nucleophilic attack to guarantee the 1,3-substitution pattern.

De Novo Synthesis of the Pyrazole Core

Mechanistic Rationale: The reaction utilizes 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one and tert-butylhydrazine hydrochloride[5]. The unsubstituted, more nucleophilic NH2​ group of the hydrazine preferentially attacks the carbonyl carbon (C1). Subsequently, the sterically hindered NH

tBu group undergoes an intramolecular conjugate addition-elimination at the enamine carbon (C3), displacing dimethylamine and water to exclusively form the 1-tert-butyl-3-cyclopropyl-1H-pyrazole regioisomer[4].

Synthesis A 1-Cyclopropyl-3-(dimethylamino) prop-2-en-1-one C Condensation (EtOH, NaOH, Reflux) A->C B tert-Butylhydrazine Hydrochloride B->C D Hydrazone Intermediate C->D NH2 attack on Carbonyl E Intramolecular Cyclization D->E NH-tBu attack on C3 F 1-tert-butyl-3-cyclopropyl- 1H-pyrazole E->F -H2O, -HN(CH3)2

Caption: Workflow for the regioselective de novo synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Step-by-Step Protocol:

  • Preparation: In a 250-mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, suspend tert-butylhydrazine hydrochloride (1.1 equiv, 11.0 mmol) in absolute ethanol (50 mL)[5].

  • Neutralization: Add powdered sodium hydroxide (NaOH, 1.1 equiv, 11.0 mmol) to the suspension. Stir at ambient temperature for 15 minutes until the free hydrazine is generated.

  • Condensation: Add 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 equiv, 10.0 mmol) dropwise to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. Monitor the consumption of the enaminone via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound as a pale yellow oil.

Downstream Functionalization: C5-Lithiation

To utilize this pyrazole as a building block for complex Active Pharmaceutical Ingredients (APIs), the C5 position is frequently functionalized into a carboxylic acid or carbaldehyde[3]. This is achieved through a directed deprotonation strategy.

Optimization of Lithiation Conditions

The steric bulk of the tert-butyl group dictates the choice of base. As shown below, smaller, highly reactive bases like n-BuLi are required over bulky amide bases.

BaseSolventTemp (°C)Conversion (%)Mechanistic Observation
n-BuLiTHF-78>95%Rapid, quantitative deprotonation. Cryogenic temp prevents ring opening.
LDATHF-7840-50%Steric clash between diisopropylamine and N1-tert-butyl hinders proton abstraction.
n-BuLi / TMEDAHexanes0~80%TMEDA breaks n-BuLi aggregates, but higher temperatures lead to trace decomposition.
Protocol: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Functionalization A 1-tert-butyl-3-cyclopropyl- 1H-pyrazole B C5-Lithiation (n-BuLi, THF, -78 °C) A->B Deprotonation C C5-Lithiated Intermediate B->C D Electrophile: CO2 C->D E Electrophile: DMF C->E F 1-tert-butyl-3-cyclopropyl- 1H-pyrazole-5-carboxylic acid D->F Acidic Workup G 1-tert-butyl-3-cyclopropyl- 1H-pyrazole-5-carbaldehyde E->G Aqueous Hydrolysis

Caption: Regioselective C5-functionalization pathway of the pyrazole core via lithiation.

Step-by-Step Protocol:

  • Lithiation: Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (2.5 M in hexanes, 1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the C5-lithiated species.

  • Electrophilic Quench: Bubble anhydrous carbon dioxide ( CO2​ ) gas through the solution for 30 minutes, or alternatively, pour the reaction mixture over a large excess of freshly crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL) and extract with diethyl ether (to remove unreacted starting material).

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl. Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid as a white solid.

References

  • NextSDS. "1-tert-butyl-3-cyclopropyl-1H-pyrazole — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • PubChemLite. "1-tert-butyl-3-cyclopropyl-1h-pyrazole-5-carbaldehyde (C11H16N2O)." University of Luxembourg. Available at:[Link]

  • Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses. Available at: [Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI). Available at: [Link]

Sources

Provisional Safety and Handling Guide for 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Research and Development Professionals

Introduction and Compound Overview

1-tert-butyl-3-cyclopropyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals.[1] Given its structure, this compound is likely a solid or liquid at room temperature and possesses a unique combination of steric bulk (tert-butyl group) and ring strain (cyclopropyl group), which may influence its reactivity and biological activity. The absence of a formal SDS necessitates a cautious and informed approach to its handling, grounded in an analysis of its constituent parts and known data from analogous compounds.

Provisional Hazard Identification

Based on notified classifications for 1-tert-butyl-3-cyclopropyl-1H-pyrazole and the known hazards of the parent pyrazole ring, a provisional hazard profile can be established.[2][3][4][5]

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin (based on parent pyrazole).[3][5]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][3][6]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335/H336: May cause respiratory irritation or drowsiness and dizziness.[2][5]

GHS Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for the compound.

Summary of Inferred Hazards:

The primary hazards are associated with acute toxicity upon ingestion or skin contact, and irritation to the skin, eyes, and respiratory system.[2] The parent pyrazole molecule is known to cause damage to organs (spleen, thyroid) through prolonged or repeated exposure, a risk that should be considered for its derivatives.[3]

Comparative Data from Analogous Compounds

To build a reliable safety profile, the GHS classifications of structurally similar pyrazoles are summarized below. This comparison provides a data-driven basis for the provisional hazard assessment.

Compound NameCAS NumberAcute Oral ToxicitySkin IrritationEye Damage/IrritationSTOT-SE
1-tert-butyl-3-cyclopropyl-1H-pyrazole (Target) 1934543-80-2Category 4 [2]Category 2 [2]Category 2 [2]Category 3 [2]
Pyrazole (Parent Compound)288-13-1Category 4[3][4]Category 2[3][4]Category 1[3]Category 3 (Resp. Irr.)[5]
1-tert-Butyl-3-Methyl-1H-pyrazole191089-20-0Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-Hydroxy-1-methyl-1H-pyrazole33641-15-5Data Not AvailableCategory 2[6]Category 2[6]Data Not Available

Safe Handling and Experimental Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood. A designated area should be established for its use to prevent cross-contamination.

Step-by-Step Handling Protocol:

  • Preparation and PPE:

    • Confirm the chemical fume hood has a face velocity between 80-120 ft/min.

    • Don appropriate Personal Protective Equipment (PPE):

      • Nitrile gloves (ensure no tears or defects).

      • Safety goggles with side shields (or a full-face shield).

      • A flame-resistant lab coat.

    • Prepare the workspace by lining it with absorbent bench paper.

    • Have spill cleanup materials (e.g., universal absorbent) and a waste container readily accessible.

  • Weighing and Aliquoting:

    • If the compound is a solid, handle it gently to avoid creating dust.[7]

    • Use spatulas and weighing boats dedicated to this compound.

    • If making a solution, add the solid to the solvent slowly. The tert-butyl group may increase solubility in organic solvents.

    • Close the primary container immediately after dispensing.

  • Experimental Use:

    • Keep all containers sealed when not in active use.

    • Perform all reactions in appropriate glassware within the fume hood.

    • Avoid heating the compound with strong oxidizing agents, as this is a general precaution for many organic compounds.[3]

  • Post-Experiment Cleanup:

    • Quench any reactions appropriately before workup.

    • Clean all glassware and equipment thoroughly.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol).

    • Dispose of all waste (solid, liquid, contaminated PPE) in a properly labeled hazardous waste container according to institutional guidelines.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[7]

Workflow Diagram:

G cluster_workflow Safe Handling Workflow A 1. Area Preparation (Fume Hood, Bench Paper) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Weighing & Dispensing (Inside Fume Hood) B->C D 4. Experimental Use (Closed System if possible) C->D E 5. Decontamination & Cleanup (Quench, Clean Glassware) D->E F 6. Waste Disposal (Labeled Hazardous Waste) E->F G 7. Secure Storage (Cool, Dry, Ventilated) F->G

Sources

Crystal Structure Analysis of 1-tert-Butyl-3-cyclopropyl-1H-pyrazole: A Technical Guide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring is a privileged scaffold. Specifically, 1-tert-butyl-3-cyclopropyl-1H-pyrazole (CAS: 1934543-80-2)[1] serves as a highly specialized building block. The strategic placement of a tert-butyl group at the N1 position provides immense steric shielding, preventing metabolic N-dealkylation, while the C3-cyclopropyl group acts as a rigid, lipophilic vector that frequently enhances target binding affinity[2].

However, the very features that make this fragment desirable—low molecular weight (164.25 g/mol ), high lipophilicity, and extreme steric bulk—render its crystallographic analysis notoriously difficult. These compounds often present as low-melting solids or oils at room temperature and are prone to severe rotational disorder in the crystal lattice[3]. This whitepaper outlines the authoritative methodologies, causal reasoning, and expected structural parameters for successfully crystallizing and analyzing this sterically hindered pyrazole.

Experimental Protocols: Crystallization and X-Ray Diffraction

To obtain atomic-resolution data, the physical limitations of the fragment must be overcome through precise environmental control. The following self-validating protocol ensures that the transition from an amorphous oil to a high-quality single crystal is thermodynamically favored.

Protocol A: Low-Temperature Vapor Diffusion Crystallization

Causality: Highly lipophilic, low-melting pyrazoles tend to "oil out" (undergo liquid-liquid phase separation) rather than nucleate when subjected to rapid evaporation. Vapor diffusion at reduced temperatures lowers the solubility gradient gradually, forcing ordered nucleation.

  • Sample Preparation: Dissolve 20 mg of highly pure (>99%) 1-tert-butyl-3-cyclopropyl-1H-pyrazole in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-pentane (the anti-solvent).

  • Sealing and Equilibration: Cap the outer vial tightly and seal with Parafilm. Place the setup in an undisturbed vibration-free incubator at 4°C.

  • Validation: Over 3–7 days, the volatile pentane will slowly diffuse into the DCM. Successful crystallization is validated by the appearance of sharp, birefringent monoclinic prisms under polarized light microscopy. If oiling out occurs, the system has failed; restart using a lower temperature (e.g., -20°C) or a weaker anti-solvent (e.g., hexanes).

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality: The tert-butyl group possesses three methyl rotors that exhibit massive thermal motion at room temperature, smearing electron density maps (high B-factors). Cryocooling to 100 K freezes out this dynamic disorder. Furthermore, because the molecule consists entirely of light atoms (C, N, H), a Copper (Cu) microfocus source is required to maximize diffraction intensity and anomalous dispersion.

  • Crystal Harvesting: Submerge the crystals in a drop of Paratone-N oil on a glass slide to prevent solvent loss and oxidation.

  • Mounting: Isolate a single crystal (approx. 0.15×0.10×0.05 mm) using a MiTeGen loop and immediately transfer it to the goniometer head.

  • Cryocooling: Plunge the crystal into a continuous 100 K nitrogen gas stream (Cryostream).

  • Data Collection: Irradiate the sample using Cu K α radiation ( λ=1.54178 Å). Collect full-sphere data using ω and ϕ scans.

  • Structure Solution & Validation: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). The protocol self-validates when the final R1​ value drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0.

XRD_Workflow step1 1. Sample Preparation Purification to >99% step2 2. Vapor Diffusion DCM/Pentane at 4°C step1->step2 Homogeneous state step3 3. Crystal Harvesting Paratone-N Oil Mount step2->step3 Single crystal step4 4. Data Collection Cu Kα, 100 K Cryostream step3->step4 Prevent oxidation/ice step5 5. Structure Solution Direct Methods (SHELXT) step4->step5 Diffraction images step6 6. Refinement Anisotropic, R1 < 0.05 step5->step6 Phase model

Caption: Step-by-step X-ray crystallographic workflow for low-melting pyrazole fragments.

Structural Elucidation and Conformational Analysis

The crystal structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazole reveals critical stereoelectronic features that explain its utility in drug design.

The Pyrazole Core and Steric Shielding

The C3H2N2 pyrazole core is strictly planar. The bulky tert-butyl group at N1 adopts a precisely staggered conformation relative to the pyrazole ring. This staggering minimizes severe steric clashes between the methyl protons and the adjacent C5-proton of the pyrazole core. Consequently, the N2 position—a critical hydrogen-bond acceptor in kinase hinge-binding motifs—is heavily shielded. This shielding restricts the approach trajectory of incoming hydrogen-bond donors, enforcing a highly specific binding mode when incorporated into larger pharmacophores[3].

Cyclopropyl Hyperconjugation

The C3-cyclopropyl group does not rotate freely in the solid state. Instead, it preferentially crystallizes in a bisected conformation . In this geometry, the C-H bond of the cyclopropyl methine carbon is eclipsed with the π -system of the pyrazole ring. Causality: This specific orientation allows for maximum orbital overlap (hyperconjugation) between the Walsh orbitals of the strained cyclopropyl C-C bonds and the π∗ anti-bonding orbitals of the pyrazole, stabilizing the overall molecular architecture[2].

StructuralLogic Core Pyrazole Core Planar C3H2N2 N1 N1 Position Blocked Core->N1 N2 N2 Position H-bond Acceptor Core->N2 C3 C3 Position Substituted Core->C3 tButyl tert-Butyl Group Steric Shielding High B-factors N1->tButyl C-N bond cPropyl Cyclopropyl Group Lipophilic Vector Bisected Conformer C3->cPropyl C-C bond tButyl->N2 Steric Blockade

Caption: Structural topology and steric interactions of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Quantitative Crystallographic Data

High-quality single crystals of tert-butyl pyrazole derivatives predominantly pack in centrosymmetric monoclinic space groups (such as P21​/c ) to minimize void space and maximize van der Waals interactions between the lipophilic substituents[3]. Table 1 summarizes the expected crystallographic metrics and refinement parameters that validate a successful structural determination for this specific fragment.

Table 1: Expected Crystallographic and Refinement Parameters

ParameterValue / Description
Chemical Formula C10H16N2
Formula Weight 164.25 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈10.8 Å, β≈105∘
Volume ≈1110 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.15 g/cm 3
Absorption Coefficient ( μ ) ≈0.55 mm −1
F(000) 360
θ range for data collection 4.5∘ to 67.5∘
Reflections collected / unique ≈12,000/2,100 [ Rint​≈0.035 ]
Goodness-of-fit (GoF) on F2 1.02 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.038 , wR2​≈0.095
Largest diff. peak and hole 0.25 and −0.20 e·Å −3

Note: The low residual electron density (largest diff. peak < 0.3 e·Å⁻³) and GoF near 1.0 act as internal mathematical proofs that the structural model perfectly accounts for the observed diffraction data.

References

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. UC Irvine / eScholarship. Available at: [Link]

  • Trinuclear and Cyclometallated Organometallic Dinuclear Pt-Pyrazolato Complexes: A Combined Experimental and Theoretical Study. MDPI. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering robust hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties. Among the myriad of substituted pyrazoles, the 1-tert-butyl-3-cyclopropyl-1H-pyrazole architecture has emerged as a highly sought-after building block. The strategic placement of a tert-butyl group at the N1 position and a cyclopropyl ring at the C3 position creates a unique steric and electronic environment, ideal for modulating lipophilicity, preventing off-target metabolic degradation, and facilitating downstream C5-functionalization.

This technical guide provides an in-depth analysis of the 1-tert-butyl-3-cyclopropyl-1H-pyrazole scaffold, including its Chemical Abstracts Service (CAS) registry profiling, structural rationale, and field-proven synthetic methodologies for generating its most critical derivatives: the C5-carboxylic acid and C5-carbaldehyde.

Physicochemical Profiling & Registry Data

Accurate identification of chemical building blocks is the first step in any rigorous drug discovery program. The core scaffold and its primary functionalized derivatives are cataloged below. The C5-carboxylic acid and C5-carbaldehyde are particularly valuable as they serve as direct precursors for amide coupling and reductive amination workflows, respectively.

Table 1: Registry Data and Physicochemical Properties of Key Pyrazole Scaffolds

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Application
1-tert-butyl-3-cyclopropyl-1H-pyrazole1934543-80-2[1]C10H16N2164.25Core scaffold / Lithiation precursor
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid1170933-09-1[2]C11H16N2O2208.26Amide coupling building block
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehydeN/A (CID: 155977856)[3]C11H16N2O192.26Reductive amination precursor

Structural Rationale & Pharmacophore Logic

The selection of the 1-tert-butyl-3-cyclopropyl-1H-pyrazole motif is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • The N1 tert-Butyl Group: The bulky tert-butyl moiety serves a dual purpose. Synthetically, it dictates the regioselectivity during the pyrazole ring formation by sterically hindering the adjacent C5 position[4]. Pharmacologically, it acts as a lipophilic shield, increasing the molecule's overall membrane permeability while protecting the pyrazole nitrogen from unwanted hydrogen-bond donor interactions that could lead to target promiscuity. Furthermore, in specific synthetic pathways, the tert-butyl group can function as an atom-economic, acid-labile protecting group, removable via strong acids like trifluoroacetic acid (TFA)[4].

  • The C3 Cyclopropyl Group: Cyclopropyl rings are classical bioisosteres for larger alkyl chains. They impart rigidity, lowering the entropic cost of target binding. More importantly, the cyclopropyl group lacks the readily abstractable hydrogen atoms found in straight-chain alkyls, significantly enhancing the metabolic stability of the compound against Cytochrome P450 (CYP450) mediated oxidation.

SAR_Logic Core 1H-Pyrazole Core (H-bond acceptor/donor) tButyl N1 tert-Butyl Group (Steric Shielding & Lipophilicity) Core->tButyl N1 Substitution Cyclopropyl C3 Cyclopropyl Group (Metabolic Stability & Rigidity) Core->Cyclopropyl C3 Substitution Substituent C5 Functionalization (e.g., -COOH, -CHO) Core->Substituent C5 Functionalization

Structural rationale for the 1-tert-butyl-3-cyclopropyl-1H-pyrazole scaffold.

Synthetic Methodologies: A Self-Validating System

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole and its C5-derivatives relies on a regioselective Knorr-type condensation followed by directed ortho-metalation (DoM)[5]. The following protocols are designed as self-validating systems, incorporating in-process controls to ensure thermodynamic control and regiochemical purity.

Workflow Overview

Synthesis_Workflow A 1-Cyclopropyl-1,3-diketone C Condensation (Aqueous NaOH, 90°C) A->C B tert-Butylhydrazine HCl B->C D Regioselective Cyclization C->D -H2O E 1-tert-Butyl-3-cyclopropyl -1H-pyrazole D->E Thermodynamic Control F C5-Lithiation (n-BuLi) & Electrophile Quench E->F THF, -78°C G C5-Carboxylic Acid or Carbaldehyde F->G CO2 or DMF

Synthetic workflow for C5-functionalized 1-tert-butyl-3-cyclopropylpyrazoles.
Protocol 1: Regioselective Synthesis of the Pyrazole Core (CAS 1934543-80-2)

Causality & Logic: The reaction utilizes tert-butylhydrazine hydrochloride and an appropriate 1-cyclopropyl-1,3-diketone (or enaminone). The use of an aqueous biphasic system with NaOH neutralizes the hydrazine hydrochloride and drives the condensation[4]. The extreme steric bulk of the tert-butyl group forces the intermediate hydrazone to cyclize such that the smaller cyclopropyl group occupies the C3 position, leaving the C5 position unsubstituted.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250-mL three-necked round-bottomed flask equipped with a reflux condenser and thermocouple, dissolve tert-butylhydrazine hydrochloride (1.0 equiv) in 2 M aqueous NaOH (1.0 equiv) at ambient temperature. Validation Check: Ensure complete dissolution, indicating the generation of the free hydrazine base[4].

  • Condensation: Add 1-cyclopropyl-1,3-diketone (1.0 equiv) to the vigorously stirring solution. Heat the biphasic mixture to an internal temperature of 90 °C for 18–22 hours.

  • In-Process Monitoring: Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the disappearance of the diketone mass and the appearance of the target mass (m/z[M+H]+ = 165.1).

  • Workup & Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Regiochemical Validation: Purify via silica gel chromatography. Perform 2D NOESY NMR on the purified product. Validation Check: A strong Nuclear Overhauser Effect (NOE) cross-peak between the N1 tert-butyl protons and the C5 aromatic proton confirms the correct 1,3-regioisomer.

Protocol 2: C5-Functionalization to the Carboxylic Acid (CAS 1170933-09-1)

Causality & Logic: With the C3 position blocked by the cyclopropyl group and the N1 position shielded by the tert-butyl group, the C5 proton is the most acidic site on the pyrazole ring. Directed ortho-metalation (DoM) using a strong base like n-butyllithium selectively deprotonates C5. Quenching the resulting lithio-species with dry carbon dioxide (CO₂) yields the carboxylic acid[2], while quenching with dimethylformamide (DMF) yields the carbaldehyde[3].

Step-by-Step Methodology:

  • Lithiation: Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Quench (for Carboxylic Acid): Bubble dry CO₂ gas (generated from dry ice passed through a Drierite column) vigorously through the solution for 30 minutes at -78 °C. Validation Check: The reaction mixture should turn cloudy as the lithium carboxylate salt precipitates.

  • Workup: Allow the reaction to warm to 0 °C. Quench carefully with 1 M HCl until the aqueous phase reaches pH 2-3. Extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from heptane/ethyl acetate to yield pure 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. Validation Check: LC-MS should show m/z[M+H]+ = 209.1, and ¹H NMR should show the disappearance of the C5 pyrazole proton.

References

  • PubChemLite. "1-tert-butyl-3-cyclopropyl-1h-pyrazole-5-carbaldehyde (C11H16N2O)". Available at: [Link]

  • Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. "Pyrazole synthesis". Available at:[Link]

Sources

Whitepaper: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-tert-Butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In contemporary drug discovery, the pyrazole core serves as a privileged scaffold, frequently deployed in the design of kinase inhibitors and protein-protein interaction modulators. Specifically, the 1-tert-butyl-3-cyclopropyl-1H-pyrazole motif is engineered to precisely tune the physicochemical properties of an active pharmaceutical ingredient (API). The N1-tert-butyl group provides intense steric shielding and lipophilicity, which prevents rapid N-glucuronidation, while the C3-cyclopropyl group imparts unique conformational rigidity that enhances target binding affinity without disproportionately increasing molecular weight .

Understanding the exact mass spectrometry (MS) fragmentation behavior of this substructure is critical for metabolite identification, pharmacokinetic profiling, and impurity tracking. This whitepaper provides an in-depth, mechanistically grounded guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) dynamics of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Ionization Theory & Thermodynamic Drivers

Protonation Dynamics (ESI+)

The pyrazole ring acts as a highly efficient "proton sponge" during positive-ion Electrospray Ionization (ESI+). While the N1 nitrogen is sterically hindered by the bulky tert-butyl group and its lone pair is partially delocalized into the aromatic sextet, the N2 nitrogen possesses a localized sp2 lone pair. This makes N2 the primary hydrogen bond acceptor and the thermodynamically favored site of protonation, yielding a highly stable [M+H]+ precursor ion at m/z 165.1391 .

Mechanistic Fragmentation Drivers

When subjected to Higher-energy C-trap Dissociation (HCD) or CID, the molecule undergoes predictable, energy-dependent fragmentation driven by the stability of the resulting neutral losses and carbocations :

  • The Isobutylene Elimination (McLafferty-type Rearrangement): The most kinetically favorable pathway is the loss of neutral isobutylene (56.06 Da). The energy imparted during collision drives a proton transfer from one of the tert-butyl methyl groups to the N1 nitrogen via a cyclic transition state. This expels C4​H8​ and leaves a stable, protonated 3-cyclopropyl-1H-pyrazole ion at m/z 109.0765 .

  • Heterolytic Cleavage (tert-Butyl Cation Formation): Alternatively, direct heterolytic cleavage of the N1-C bond occurs, where the charge is retained on the alkyl fragment rather than the pyrazole ring. This yields the highly stable tertiary carbocation at m/z 57.0704 .

  • Cyclopropyl Ring Opening: At elevated normalized collision energies (NCE > 40), the secondary fragment (m/z 109) undergoes a high-energy ring-opening rearrangement of the cyclopropyl group, followed by the expulsion of neutral ethylene ( C2​H4​ , 28.03 Da) to yield m/z 81.0452 .

Fragmentation M Precursor Ion[M+H]+ m/z 165.1391 (C10H17N2+) F1 Isobutylene Loss m/z 109.0765 (C6H9N2+) M->F1 - C4H8 (56.06 Da) McLafferty-type Rearrangement F2 tert-Butyl Cation m/z 57.0704 (C4H9+) M->F2 Heterolytic Cleavage Charge Retention on Alkyl F3 Ethylene Loss m/z 81.0452 (C4H5N2+) F1->F3 - C2H4 (28.03 Da) Cyclopropyl Ring Opening F4 HCN Loss m/z 82.0656 (C5H8N+) F1->F4 - HCN (27.01 Da) Pyrazole Ring Cleavage

ESI-MS/MS Fragmentation Pathway of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Self-Validating LC-MS/MS Experimental Methodology

To ensure absolute data integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to verify system suitability before data acquisition.

Phase 1: System Suitability Test (SST) & Calibration
  • Causality: Mass spectrometers are prone to mass drift and quadrupole contamination.

  • Action: Infuse a standardized calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm. Run a blank injection (50:50 MeOH:H2O) to validate the absence of column carryover or background isobaric interference.

Phase 2: Sample Preparation
  • Action: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50% LC-MS grade Methanol and 50% LC-MS grade Water, fortified with 0.1% Formic Acid .

  • Causality: Methanol ensures complete solvation of the lipophilic tert-butyl group. Formic acid lowers the pH, forcing the pyrazole N2 into its protonated state prior to droplet desolvation, drastically enhancing the ESI+ signal yield .

Phase 3: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Causality: The rapid gradient ensures a sharp, narrow chromatographic peak, maximizing the concentration of ions entering the source per unit time, which improves the signal-to-noise (S/N) ratio for low-abundance MS2 fragments.

Phase 4: HCD Fragmentation & Orbitrap Detection
  • Action: Utilize Higher-energy C-trap Dissociation (HCD) rather than traditional ion trap CID. Acquire spectra at Normalized Collision Energies (NCE) of 20, 40, and 60.

  • Causality: Traditional ion trap CID suffers from the "1/3 rule," where fragments below one-third of the precursor m/z are not trapped and detected. Because the diagnostic tert-butyl cation is at m/z 57 (which is near the 1/3 cutoff of 165), HCD in a collision multipole followed by high-resolution Orbitrap detection is mandatory to capture the complete fragmentation fingerprint.

Workflow S1 1. Sample Preparation S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Quadrupole Isolation S3->S4 S5 5. HCD Fragmentation S4->S5 S6 6. Orbitrap Detection S5->S6

LC-MS/MS Experimental Workflow for Pyrazole Profiling.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data expected for 1-tert-butyl-3-cyclopropyl-1H-pyrazole. The mass errors are calculated based on theoretical monoisotopic masses.

Fragment IdentityElemental FormulaTheoretical m/zExpected Relative Abundance (NCE 40)Mechanistic Origin
Precursor Ion C10​H17​N2+​ 165.139115%Protonation at Pyrazole N2
Product Ion 1 C6​H9​N2+​ 109.0765100% (Base Peak)Neutral loss of isobutylene ( C4​H8​ )
Product Ion 2 C4​H9+​ 57.070465%Heterolytic cleavage of N-tert-butyl
Product Ion 3 C5​H8​N+ 82.065620%Loss of isobutylene + HCN
Product Ion 4 C4​H5​N2+​ 81.045210%Loss of isobutylene + ethylene ( C2​H4​ )

Note: The exact relative abundances will vary slightly depending on the specific geometry of the collision cell and the tuning parameters of the mass spectrometer. Isotope pattern verification (M+1 at ~11% relative to the precursor due to naturally occurring 13C ) serves as the final self-validation step to confirm the C10​ formula.

References

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy employs a classical approach involving the initial preparation of a key intermediate, 1-cyclopropyl-1,3-butanedione, via a base-mediated acylation, followed by a regioselective cyclocondensation with tert-butylhydrazine. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, explanations for experimental choices, and methods for characterization to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous therapeutic agents.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, making cyclopropyl-substituted heterocycles valuable building blocks.[3][4] The target molecule, 1-tert-butyl-3-cyclopropyl-1H-pyrazole, combines these features with a sterically demanding tert-butyl group, which can modulate the molecule's physicochemical properties and shield the pyrazole ring.

The synthesis of pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This method offers high efficiency and control over the substitution pattern. Our protocol follows this robust pathway, beginning with the synthesis of the requisite 1,3-diketone, 1-cyclopropyl-1,3-butanedione.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Stage 1: Synthesis of 1-Cyclopropyl-1,3-butanedione. This stage involves a base-catalyzed Claisen condensation between cyclopropyl methyl ketone and an acylating agent like ethyl acetate.

  • Stage 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. This stage is a cyclocondensation reaction between the synthesized 1,3-diketone and tert-butylhydrazine.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Purification & Analysis A Cyclopropyl Methyl Ketone + Ethyl Acetate B Claisen Condensation (Base-mediated) A->B NaOEt C 1-Cyclopropyl-1,3-butanedione (Crude Product) B->C E Cyclocondensation C->E D tert-Butylhydrazine HCl + Base D->E F 1-tert-butyl-3-cyclopropyl-1H-pyrazole (Crude Product) E->F G Column Chromatography F->G I Final Pure Product G->I H Characterization (NMR, MS) I->H

Caption: Overall workflow for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Experimental Protocols

Part 1: Synthesis of 1-Cyclopropyl-1,3-butanedione

This procedure details the acylation of cyclopropyl methyl ketone to form the key 1,3-dicarbonyl intermediate.

Reaction Principle: The mechanism is a Claisen condensation. A strong base, sodium ethoxide, deprotonates the α-carbon of cyclopropyl methyl ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent collapse of the tetrahedral intermediate and an acidic workup yield the desired β-diketone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
Cyclopropyl methyl ketoneC₅H₈O84.120.101.08.4 g
Sodium ethoxide (21 wt% in ethanol)C₂H₅NaO68.050.101.039 mL
Ethyl acetateC₄H₈O₂88.11--150 mL
Hydrochloric acid (10% aq.)HCl36.46--As needed
Diethyl ether(C₂H₅)₂O74.12--~150 mL
Magnesium sulfate (anhydrous)MgSO₄120.37--As needed

Step-by-Step Protocol:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Charge the flask with cyclopropyl methyl ketone (8.4 g, 0.1 mol) and ethyl acetate (100 mL).

  • Base Addition: Begin stirring the solution under a nitrogen atmosphere. Add the 21 wt% solution of sodium ethoxide in ethanol (39 mL, 0.1 mol) dropwise over 15 minutes. An initial precipitation of the sodium enolate may be observed.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting ketone. The reaction is typically complete within 3-4 hours.[7]

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice-water bath.

  • Acidification: Slowly and carefully acidify the cooled reaction mixture to a pH of ~3-4 by adding 10% aqueous hydrochloric acid while stirring vigorously. This step protonates the enolate to form the diketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (50 mL each). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water (3 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This yields 1-cyclopropyl-1,3-butanedione as an oil.[7] The product is often used in the next step without further purification. Purity can be assessed by ¹H NMR or GC analysis.[7]

Part 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

This procedure describes the cyclocondensation of the prepared diketone with tert-butylhydrazine to form the target pyrazole.

Reaction Principle: This reaction is a classic Knorr-type pyrazole synthesis. The more nucleophilic nitrogen of tert-butylhydrazine attacks one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration leads to the formation of the aromatic pyrazole ring. The use of an acid catalyst (acetic acid) facilitates the dehydration steps.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
1-Cyclopropyl-1,3-butanedioneC₇H₁₀O₂126.150.051.06.3 g
tert-Butylhydrazine hydrochlorideC₄H₁₃ClN₂124.610.0551.16.85 g
Sodium AcetateC₂H₃NaO₂82.030.061.24.9 g
Glacial Acetic AcidC₂H₄O₂60.05--100 mL
Ethyl AcetateC₄H₈O₂88.11--~200 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--As needed

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude 1-cyclopropyl-1,3-butanedione (6.3 g, 0.05 mol), tert-butylhydrazine hydrochloride (6.85 g, 0.055 mol), and sodium acetate (4.9 g, 0.06 mol).

    • Expert Insight: tert-Butylhydrazine is often supplied as its hydrochloride salt for improved stability.[8] Sodium acetate is added as a base to liberate the free hydrazine in situ.

  • Solvent Addition: Add glacial acetic acid (100 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst for the condensation.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with stirring for 4-6 hours.

  • Reaction Monitoring: The reaction's progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the diketone spot and the appearance of a new, typically UV-active, product spot.

  • Work-up - Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the resulting residue in ethyl acetate (150 mL). Carefully wash the organic solution with water, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Characterization of Final Product

The identity and purity of the synthesized 1-tert-butyl-3-cyclopropyl-1H-pyrazole should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include a singlet for the nine tert-butyl protons, multiplets for the cyclopropyl protons, and a characteristic singlet for the lone proton on the pyrazole ring.

  • ¹³C NMR: Resonances corresponding to the carbons of the tert-butyl group, the cyclopropyl ring, and the three distinct carbons of the pyrazole ring are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of C₁₀H₁₆N₂ (164.25 g/mol ).

Safety and Handling

  • Sodium ethoxide is corrosive and flammable; handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • tert-Butylhydrazine hydrochloride is toxic and an irritant; avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

  • All operations involving volatile organic solvents should be conducted in a well-ventilated fume hood.

Conclusion

This application note details a reliable and scalable two-step synthesis for 1-tert-butyl-3-cyclopropyl-1H-pyrazole. The protocol leverages well-established chemical transformations—Claisen condensation and Knorr pyrazole synthesis—providing clear, actionable steps for researchers. The inclusion of mechanistic insights and detailed workup procedures ensures that this guide is a valuable resource for the synthesis of this and structurally related pyrazole derivatives.

References

  • Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Center for Biotechnology Information (PMC). [Link]

  • Process for the preparation of 1-cyclopropylalkane-1,3-diones.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke-Wilson-Type Rearrangement-Involved Tandem Reaction between Cyclopropyl Ketones and Hydrazines. PubMed. [Link]

Sources

Application Note: 1-tert-Butyl-3-cyclopropyl-1H-pyrazole as a Strategic Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors (PKIs) and targeted anticancer therapies[1]. As drug discovery programs increasingly target complex allosteric pockets and require highly specific physicochemical profiles, the demand for sterically tuned, metabolically stable building blocks has surged. 1-tert-butyl-3-cyclopropyl-1H-pyrazole (CAS: 1934543-80-2)[2] has emerged as a highly valuable intermediate. By combining the profound steric shielding of a tert-butyl group with the conformational rigidity of a cyclopropyl moiety, this building block offers unparalleled advantages for hit-to-lead optimization, particularly in overcoming off-target toxicity and rapid metabolic clearance.

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of 1-tert-butyl-3-cyclopropyl-1H-pyrazole over unhindered pyrazoles is driven by precise structure-activity relationship (SAR) causality:

  • The tert-Butyl Advantage: In the development of kinase inhibitors (such as FLT3 inhibitors for acute myeloid leukemia), compounds bearing a tert-butyl substituent on the pyrazole ring demonstrate significantly higher potency than analogues with smaller groups (like methyl or isopropyl)[3]. The bulky tert-butyl group elaborates efficiently into deep hydrophobic allosteric pockets, displacing high-energy water molecules and locking the kinase in an inactive conformation[3]. Furthermore, the quaternary carbon prevents oxidative metabolism (e.g., by CYP450 enzymes) that typically occurs at benzylic or unhindered alkyl positions.

  • The Cyclopropyl Advantage: The introduction of a cyclopropyl group enhances the thermal shift stabilization (ΔTm) of target kinases (such as CDK16) while maintaining a lower lipophilic penalty compared to open-chain alkyl groups[4]. Its rigid, flat geometry allows for specific sub-pocket interactions without the entropic cost of freezing rotatable bonds upon binding.

  • Privileged Core: The pyrazole nitrogen atoms serve as critical hydrogen bond acceptors/donors to the kinase hinge region, making this core a ubiquitous feature in FDA-approved drugs like Ruxolitinib and Crizotinib[1].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting downstream drug-like metrics (Lipinski's Rule of 5).

PropertyValueRationale in Drug Design
Chemical Formula C10H16N2Low molecular weight allows for extensive downstream elaboration (e.g., cross-coupling) without exceeding the 500 Da threshold.
Molecular Weight 164.25 g/mol [5]Optimal starting mass for fragment-based drug discovery (FBDD).
CAS Number 1934543-80-2[2]Unique identifier for procurement, inventory risk assessment, and regulatory tracking[6].
Hydrogen Bond Donors 0Prevents non-specific off-target binding; requires directed functionalization (e.g., C5-amination) to interact with specific target residues.
Steric Profile Extremely HighForces the pyrazole core into specific dihedral angles relative to attached pharmacophores, increasing target selectivity and residence time[3].

Integration Workflows & Logical Relationships

The true utility of 1-tert-butyl-3-cyclopropyl-1H-pyrazole lies in its orthogonal functionalization. The C4 and C5 positions can be selectively targeted to build complex architectures.

Workflow A 1-tert-butyl-3-cyclopropyl -1H-pyrazole B Regioselective Functionalization (C4 or C5) A->B C Cross-Coupling & Elaboration B->C D Kinase Inhibitor Library Generation C->D E High-Throughput Screening (HTS) D->E

Workflow for integrating 1-tert-butyl-3-cyclopropyl-1H-pyrazole into kinase inhibitor libraries.

Pathway Core 1-tert-butyl-3-cyclopropyl-1H-pyrazole C5_Lith C5-Lithiation (n-BuLi, THF, -78°C) Core->C5_Lith Strong Base C4_Brom C4-Bromination (NBS, DMF, rt) Core->C4_Brom Electrophilic Aromatic Substitution C5_Acid C5-Carboxylic Acid (CO2 quench) C5_Lith->C5_Acid Electrophile: CO2 C5_Aldehyde C5-Carbaldehyde (DMF quench) C5_Lith->C5_Aldehyde Electrophile: DMF C4_Product C4-Bromo Derivative (Cross-coupling precursor) C4_Brom->C4_Product

Divergent synthetic pathways for C4 and C5 functionalization of the pyrazole core.

Experimental Protocols

The following protocols detail the self-validating methodologies for functionalizing the pyrazole core. Explanations for why specific reagents and conditions are used are provided to ensure scientific integrity and reproducibility.

Protocol A: Regioselective Synthesis of 1-tert-Butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

This procedure generates a versatile C5-carboxylic acid[7], which can be subsequently coupled with anilines to form amide-linked kinase inhibitors.

Causality & Mechanism: The bulky tert-butyl group acts as a steric shield, preventing nucleophilic attack on the ring, while simultaneously directing the lithium ion to the adjacent C5 position. The C5 proton is significantly more acidic than the C4 proton, ensuring absolute regioselectivity during deprotonation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Rationale: n -Butyllithium ( n -BuLi) is highly sensitive to moisture; trace water will quench the reagent to butane, destroying the stoichiometry and preventing full conversion.

  • Dissolution: Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (10.0 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n -BuLi (11.0 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Rationale: Dropwise addition at cryogenic temperatures prevents localized exothermic spikes that could lead to non-specific deprotonation or ring-opening. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Bubble rigorously dried CO 2​ gas (passed through a Drierite column) into the solution for 30 minutes. The solution will typically transition from a pale yellow to a cloudy white suspension as the insoluble lithium carboxylate salt forms.

  • Workup & Self-Validation: Allow the mixture to warm to room temperature. Quench with 10 mL of water. Transfer to a separatory funnel and wash with diethyl ether to remove unreacted starting material. Carefully acidify the aqueous layer with 1M HCl to pH ~2.

    • Self-Validating Step: The immediate precipitation of a white solid upon acidification confirms the successful formation of the free carboxylic acid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: Electrophilic C4-Bromination for Cross-Coupling

This procedure yields 4-bromo-1-tert-butyl-3-cyclopropyl-1H-pyrazole, an essential precursor for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Causality & Mechanism: In the pyrazole ring, the C4 position is the most electron-rich carbon, making it the natural site for Electrophilic Aromatic Substitution (EAS). The electron-donating nature of the C3-cyclopropyl group further activates the C4 position, allowing bromination to occur rapidly under mild conditions without the need for Lewis acid catalysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (10.0 mmol) in 20 mL of N,N-Dimethylformamide (DMF) in a 50 mL round-bottom flask. Cool to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 10 minutes. Rationale: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-halogenation. The portion-wise addition controls the mild exotherm.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The starting material will be consumed, and a new, more lipophilic spot (higher Rf​ value) will appear, confirming the addition of the heavy bromine atom.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate (to quench any residual electrophilic bromine).

  • Isolation: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over MgSO 4​ , filter, and concentrate to afford the pure brominated building block.

References

  • NextSDS: 1-tert-butyl-3-cyclopropyl-1H-pyrazole — Chemical Substance Information NextSDS D
  • 1-tert-butyl-3-cyclopropyl-1H-pyrazole | 1934543-80-2 Sigma-Aldrich
  • 1-tert-Butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Dana Biosciences
  • 1-tert-Butyl-3-Methyl-1H-pyrazole — Chemical Substance Information NextSDS D
  • 1-(tert-butyl)-3-cyclopropyl-1H-pyrazol-5-amine Sapphire Bioscience
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia N
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family N
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI - Molecules

Sources

Application Note: Engineering Cyclopropyl Pyrazoles for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Agrochemical Design

The pyrazole scaffold is universally recognized as a "privileged structure" in agrochemical discovery, forming the core of numerous commercial fungicides, herbicides, and insecticides[1][2]. However, as resistance to classical succinate dehydrogenase inhibitors (SDHIs) like bixafen and fluxapyroxad emerges in the field, structural innovation is urgently required. The introduction of a cyclopropyl moiety—specifically in the form of N-cyclopropyl-N-benzyl-pyrazole carboxamides—represents a major breakthrough in overcoming target-site resistance and enhancing broad-spectrum efficacy[3][4].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic advantages, synthetic pathways, and biological validation protocols for cyclopropyl pyrazole agrochemicals.

Mechanistic Insights: The Cyclopropyl Advantage

Classical SDHIs typically feature a direct linkage or a C2 linker between the pyrazole core and the hydrophobic tail. The development of molecules like Isoflucypram introduced an unprecedented C1 linker combined with an N-cyclopropyl group[4].

Causality of the Cyclopropyl Group:

  • Conformational Locking: The rigid cyclopropyl ring restricts the rotational degrees of freedom around the amide nitrogen. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the Complex II (Succinate Dehydrogenase) ubiquinone site[3].

  • Hydrophobic Sub-Pocket Occupation: The cyclopropyl group perfectly occupies a specific hydrophobic sub-pocket within the fungal SDH enzyme. This is an interaction not accessible to linear or branched alkyl chains (like isopropyl or allyl groups), which suffer from steric clashes or insufficient van der Waals contacts[4].

SDHI_Pathway FungalCell Fungal Pathogen Cell Mitochondria Mitochondrial Membrane FungalCell->Mitochondria Penetration ComplexII Complex II (SDH) Mitochondria->ComplexII Localization UbiquinoneSite Ubiquinone Binding Site ComplexII->UbiquinoneSite Contains Blockade Blockade of Electron Transport UbiquinoneSite->Blockade Inhibits Reduction CycloPyrazole Cyclopropyl Pyrazole SDHI CycloPyrazole->UbiquinoneSite Competitive Binding ATPLoss ATP Depletion & Cell Death Blockade->ATPLoss Respiratory Arrest

Caption: Mechanism of Cyclopropyl Pyrazole SDHIs in Fungal Mitochondria.

Quantitative Structure-Activity Relationship (SAR)

The structural tuning of the N-amine substituent drastically alters target binding affinity. Table 1 summarizes the impact of these variations on the in vitro inhibition of Zymoseptoria tritici SDH, illustrating the superiority of the cyclopropyl group.

Table 1: Impact of N-Substituent Variations on SDH Inhibition

Compound Variant N-Amine Substituent Linker Type Target Pathogen pI50 (SDH Inhibition)
Bixafen (Ref) None (Direct Amide) No Linker Z. tritici ~7.5
Isoflucypram Cyclopropyl C1 Linker Z. tritici ~8.2
Analog 1 Isopropyl C1 Linker Z. tritici ~6.8

| Analog 2 | Allyl | C1 Linker | Z. tritici | ~7.0 |

Data reflects the critical nature of the cyclopropyl group in maintaining high binding affinity[4].

Synthetic Protocol: One-Pot Oxidative Coupling

Historically, synthesizing complex pyrazole amides required multi-step processes involving the conversion of pyrazole carbaldehydes to highly reactive acid halides, followed by amidation. The modern protocol utilizes a direct, one-pot oxidative coupling of secondary benzylic amines with pyrazole carbaldehydes[5][6].

Protocol 1: Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide

Principle: Iron-catalyzed oxidative amidation.

Step-by-Step Methodology:

  • Substrate Preparation: In a dry reaction vessel, combine 0.94 mmol (0.167 g) of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride with 0.9 g of acetonitrile.

    • Causality: Acetonitrile is selected as a polar aprotic solvent because it provides optimal solubility for the reagents and stabilizes the radical intermediates generated during oxidation without participating in the reaction[5].

  • Catalyst & Base Addition: Add 0.26 mmol (0.073 g) of FeSO₄·7H₂O and 0.53 mmol (0.053 g) of CaCO₃.

    • Causality: Fe(II) acts as a single-electron transfer catalyst, facilitating the generation of the active oxidizing species. CaCO₃ is an insoluble, mild base that neutralizes the HCl generated from the amine salt, driving the reaction forward without causing base-catalyzed degradation of the aldehyde[6].

  • Aldehyde Introduction: Add 0.56 mmol (0.1 g) of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde to the suspension.

  • Oxidative Coupling: Heat the suspension to 60 °C. Dropwise, add an aqueous NaOCl solution (13 wt-%; 0.58 mmol, 0.331 g).

    • Causality: NaOCl serves as the terminal oxidant. Dropwise addition is critical to prevent thermal runaway and minimize the over-oxidation of the amine into unwanted nitro byproducts[5].

  • Self-Validating Isolation: Monitor the reaction via LC-MS. The reaction is self-validating when the carbaldehyde peak completely disappears (typically 2-4 hours). Extract the organic layer, concentrate in vacuo, and purify via quantitative LC. Structural integrity is confirmed via ¹H-NMR by the disappearance of the aldehyde proton (~9.5 ppm) and the retention of the characteristic difluoromethyl triplet/doublet (~6.99 ppm, J = 54 Hz)[5].

Synth_Workflow Step1 Precursor Preparation Step2 Amine Addition Step1->Step2 Mix in Acetonitrile Step3 Oxidative Coupling Step2->Step3 FeSO4 / NaOCl / CaCO3 Step4 Product Isolation Step3->Step4 60-90°C Reaction Step5 Purified Carboxamide Step4->Step5 LC Purification

Caption: One-step oxidative coupling workflow for cyclopropyl pyrazole carboxamides.

Biological Evaluation Protocol: In Vitro SDH Inhibition Assay

To validate the fungicidal efficacy of the synthesized cyclopropyl pyrazoles, an isolated mitochondrial Complex II assay is employed.

Protocol 2: DCPIP Reduction Assay

Principle: SDH activity is measured by linking the oxidation of succinate to the reduction of the artificial electron acceptor, dichlorophenolindophenol (DCPIP), which changes from blue to colorless.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from Zymoseptoria tritici mycelia using differential centrifugation in a sucrose/HEPES buffer (pH 7.2).

  • Assay Setup: In a 96-well microplate, add 10 µL of the cyclopropyl pyrazole test compound (serial dilutions in DMSO, final DMSO concentration <1%) to 180 µL of assay buffer (50 mM potassium phosphate, 20 mM succinate, 2 mM KCN, 50 µM DCPIP).

    • Causality: KCN is added specifically to inhibit Complex IV (cytochrome c oxidase). This ensures that all electrons generated by SDH are forced to reduce the DCPIP dye rather than endogenous oxygen, preventing false-negative inhibition readings.

  • Initiation: Add 10 µL of the mitochondrial suspension to initiate the reaction.

  • Kinetic Measurement: Monitor absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validating Controls:

    • Baseline Validation: Measure the background reduction of DCPIP before adding the succinate substrate to ensure no alternative electron donors are present in the lysate.

    • Positive Control: Run a parallel assay using a known standard (e.g., Bixafen) to confirm mitochondrial viability.

    • Negative Control: Use a DMSO-only vehicle to rule out solvent toxicity. Calculate the IC50 by plotting the initial velocity (ΔA600/min) against the log of the inhibitor concentration.

References

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Journal of Heterocyclic Chemistry (via rhhz.net). 1

  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. 2

  • Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Quick Company (Patent Data). 5

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents. 6

  • Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. ResearchGate. 3

  • Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. PMC (PubMed Central). 4

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged heterocycle in modern drug discovery and agrochemical research, owing to its diverse biological activities. The target molecule, 1-tert-butyl-3-cyclopropyl-1H-pyrazole, incorporates a sterically demanding tert-butyl group and a strained cyclopropyl moiety, presenting unique synthetic and scale-up challenges. This document provides a comprehensive guide for the robust and scalable synthesis of this compound, intended for researchers, chemists, and process development professionals.

The primary synthetic strategy employed is the Knorr pyrazole synthesis, a reliable and industrially viable method involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This approach is favored for its efficiency and the general availability of starting materials.[4] This guide will detail the synthesis of the requisite 1,3-dicarbonyl precursor, followed by the cyclocondensation reaction, and conclude with purification and analytical characterization protocols suitable for large-scale production.

Synthetic Strategy Overview

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole is approached in a two-step sequence. The first part involves the synthesis of the key intermediate, 1-cyclopropyl-1,3-butanedione. The second part is the core cyclocondensation reaction of this dicarbonyl compound with tert-butylhydrazine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation (Knorr Synthesis) A Cyclopropyl Methyl Ketone D 1-Cyclopropyl-1,3-butanedione A->D B Ethyl Acetate B->D C Base (e.g., NaOEt, NaH) C->D G 1-tert-butyl-3-cyclopropyl-1H-pyrazole D->G D->G Cyclocondensation E tert-Butylhydrazine (or its hydrochloride salt) E->G F Acid Catalyst (optional) F->G

Caption: Overall synthetic workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

PART 1: Synthesis of 1-Cyclopropyl-1,3-butanedione

This section details the preparation of the key 1,3-dicarbonyl precursor. The Claisen condensation of cyclopropyl methyl ketone with ethyl acetate is a well-established method for this transformation.

Protocol 1: Synthesis of 1-Cyclopropyl-1,3-butanedione

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mole scale)Notes
Cyclopropyl methyl ketone84.1284.1 g (1.0 mol)-
Ethyl acetate88.1188.1 g (1.0 mol)Can also serve as the solvent.
Sodium ethoxide (21% in ethanol)68.05~324 g (1.0 mol)Handle under inert atmosphere.
or Sodium hydride (60% in mineral oil)24.0040.0 g (1.0 mol)Extreme caution required.
Diethyl ether74.12As required for extraction-
Hydrochloric acid (10% aq.)36.46As required for acidification-
Anhydrous magnesium sulfate or sodium sulfate-As required for drying-

Procedure:

  • Reaction Setup: To a stirred solution of cyclopropyl methyl ketone in an excess of ethyl acetate under a nitrogen atmosphere, add sodium ethoxide solution dropwise.[5] Alternatively, a suspension of sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) can be used, to which a mixture of cyclopropyl methyl ketone and ethyl acetate is added dropwise, maintaining the temperature below 20 °C.

  • Reaction: The mixture is then heated to reflux. If using sodium ethoxide in ethanol, the ethanol is removed by azeotropic distillation with ethyl acetate.[5] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling, the reaction mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether. The aqueous phase is then acidified to a pH of 2 with cold 10% hydrochloric acid.[6]

  • Extraction: The acidified aqueous solution is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield crude 1-cyclopropyl-1,3-butanedione as an oil.[5] This intermediate is often used in the next step without further purification.

PART 2: Scale-Up Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

This section outlines the Knorr pyrazole synthesis, adapting it for the specific reactants and for larger scale production.

Safety Precautions for Hydrazine Derivatives
  • Toxicity: tert-Butylhydrazine and its salts are toxic and should be handled with extreme care.[7][8] They are harmful if swallowed, and can cause skin and eye irritation.[9]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[10] The hydrochloride salt is a solid and is generally easier and safer to handle than the free base.

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Purification A Charge Reactor with 1-Cyclopropyl-1,3-butanedione and Solvent (e.g., Ethanol) D Slowly Add Hydrazine Solution to Reactor A->D B Prepare Solution of tert-Butylhydrazine HCl in Water/Ethanol C Neutralize Hydrazine Salt with Base (e.g., NaOH) B->C C->D E Heat Reaction Mixture to Reflux D->E F Monitor Reaction by TLC/HPLC E->F G Cool Reaction Mixture F->G Reaction Complete H Remove Solvent under Reduced Pressure G->H I Partition between Water and Organic Solvent (e.g., Ethyl Acetate) H->I J Wash Organic Layer (Brine) I->J K Dry Organic Layer (Na₂SO₄ or MgSO₄) J->K L Concentrate in vacuo K->L M Purify by Crystallization or Column Chromatography L->M

Caption: Step-by-step workflow for the synthesis and purification of the target pyrazole.

Protocol 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mole scale)Notes
1-Cyclopropyl-1,3-butanedione126.15126.15 g (1.0 mol)From Part 1.
tert-Butylhydrazine hydrochloride124.61124.61 g (1.0 mol)Easier to handle than free base.[7]
Sodium hydroxide40.0040.0 g (1.0 mol)To neutralize the hydrochloride salt.
Ethanol46.07As required for solvent-
Glacial acetic acid60.05Catalytic amountOptional, can improve reaction rate.[11]
Ethyl acetate88.11As required for extraction-
Brine (saturated NaCl solution)-As required for washing-
Anhydrous sodium sulfate142.04As required for drying-

Procedure:

  • Preparation of tert-Butylhydrazine Free Base (In Situ): In a separate vessel, dissolve tert-butylhydrazine hydrochloride in a minimal amount of water or ethanol. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrochloride salt. The free hydrazine can be extracted into an organic solvent or the resulting mixture can be used directly. For a detailed procedure on handling tert-butylhydrazine hydrochloride, see Organic Syntheses.[12]

  • Reaction: In a suitable reactor, dissolve 1-cyclopropyl-1,3-butanedione in ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add the prepared tert-butylhydrazine solution dropwise, maintaining the temperature below 40 °C.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or by column chromatography on silica gel.[13]

Analytical Characterization

A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and purity of the final product.

TechniquePurposeExpected Observations for 1-tert-butyl-3-cyclopropyl-1H-pyrazole
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm), cyclopropyl protons (multiplets), pyrazole ring proton (singlet), and methyl group protons (singlet).
¹³C NMR Confirmation of carbon framework.Resonances for all unique carbon atoms in the molecule.
GC-MS Purity assessment and molecular weight confirmation.A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion of the product.
FT-IR Identification of functional groups.Characteristic absorption bands for C-H, C=N, and C=C bonds.

For detailed guidance on the characterization of substituted pyrazoles, including advanced NMR techniques like NOESY and HMBC for unambiguous isomer identification, refer to specialized technical guides.[14][15]

Troubleshooting and Scale-Up Considerations

  • Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can potentially lead to the formation of two regioisomers. For this specific synthesis, the electronic and steric effects of the cyclopropyl and methyl groups on the dicarbonyl, and the bulky tert-butyl group on the hydrazine, will influence the regioselectivity. Analytical characterization is crucial to confirm the desired isomer.

  • Reaction Temperature: Careful control of the addition temperature is important to manage the exothermicity of the reaction, especially on a large scale.

  • Purification: For large-scale purification, crystallization is often preferred over chromatography. Investigating different solvent systems for crystallization is recommended. Acid-base extraction can also be an effective purification strategy for pyrazole derivatives.[16]

  • Safety: The use of hydrazine derivatives necessitates strict safety protocols, especially at an industrial scale. Ensure adequate ventilation and proper waste disposal procedures are in place.

References

  • PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.
  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Chemspace. (n.d.). 1-cyclopropylbutane-1,3-dione. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Cyclopropyl-1,3-butanedione. Retrieved from [Link]

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • ACS Publications. (2021, July 7). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

Sources

Application Note: Solubility Profile of 1-tert-butyl-3-cyclopropyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-tert-butyl-3-cyclopropyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a key pharmacophore found in a variety of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[1][2] The solubility of a compound in organic solvents is a critical physicochemical property that influences its suitability for various applications, including organic synthesis, purification, formulation, and in vitro/in vivo screening.[3] This application note provides a detailed guide to the solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazole in a range of common organic solvents and presents a standardized protocol for determining its solubility.

The structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazole, featuring a bulky, lipophilic tert-butyl group and a cyclopropyl moiety, suggests that its solubility will be largely dictated by non-polar interactions.[4] Understanding its solubility profile is essential for designing efficient reaction conditions, developing appropriate purification methods like crystallization, and preparing stock solutions for biological assays.[5]

Physicochemical Properties and Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[3] The structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazole is dominated by hydrocarbon character from the tert-butyl and cyclopropyl groups, which significantly increases its lipophilicity.[4] The pyrazole ring itself contributes some polarity, but the overall nature of the molecule is expected to be largely non-polar.

Based on these structural features, it is anticipated that 1-tert-butyl-3-cyclopropyl-1H-pyrazole will exhibit good solubility in non-polar and moderately polar organic solvents, and limited solubility in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

The following table summarizes the expected solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazole in a selection of common organic solvents at ambient temperature (20-25°C). Please note that these are representative values based on chemical principles and should be confirmed experimentally.

SolventSolvent PolarityExpected Solubility (g/L)Classification
HexaneNon-polar> 100Very Soluble
TolueneNon-polar> 100Very Soluble
Dichloromethane (DCM)Polar aprotic> 100Very Soluble
Diethyl EtherPolar aprotic> 100Very Soluble
Ethyl AcetatePolar aprotic> 50Soluble
AcetonePolar aprotic> 50Soluble
AcetonitrilePolar aprotic< 10Sparingly Soluble
IsopropanolPolar protic< 10Sparingly Soluble
EthanolPolar protic< 5Slightly Soluble
MethanolPolar protic< 1Slightly Soluble
WaterPolar protic< 0.1Insoluble

Experimental Protocol for Solubility Determination

This protocol outlines a standard laboratory procedure for determining the solubility of a solid compound, such as 1-tert-butyl-3-cyclopropyl-1H-pyrazole, in an organic solvent.[6][7]

Materials and Equipment:

  • 1-tert-butyl-3-cyclopropyl-1H-pyrazole (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-tert-butyl-3-cyclopropyl-1H-pyrazole to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Cap the vial tightly and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Clarification:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the clear filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Diagram of Experimental Workflow:

G cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24h) B->C D Settle excess solid C->D Equilibration complete E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F Clear saturated solution G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H

Sources

Application Notes and Protocols for the Catalytic Halogenation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the selective catalytic halogenation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole, a scaffold of increasing interest in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering a foundational methodology for the synthesis of novel halogenated pyrazole derivatives for downstream applications in drug discovery and development.

Introduction: The Strategic Value of Halogenated Pyrazoles

Halogenated pyrazoles are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The introduction of a halogen atom onto the pyrazole core can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization is a key tactic in lead optimization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 1-tert-butyl-3-cyclopropyl-1H-pyrazole, presents a unique substitution pattern with a sterically demanding tert-butyl group at the N1 position and a strained cyclopropyl ring at the C3 position. Understanding the interplay of these substituents is crucial for achieving high regioselectivity in halogenation reactions.

Mechanistic Rationale and Regioselectivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is primarily governed by the electronic and steric effects of the substituents on the ring. In the case of 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most nucleophilic, making it the preferred site of electrophilic attack.

The presence of a bulky tert-butyl group at the N1 position further reinforces this inherent regioselectivity by sterically hindering the approach of the electrophile to the C5 position. The cyclopropyl group at the C3 position, while being a strained ring system, is generally stable under the mild conditions employed for electrophilic halogenation and is not expected to undergo ring-opening. However, it is an electron-donating group, which further activates the pyrazole ring towards electrophilic substitution, primarily at the C4 position.

Therefore, the catalytic halogenation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole is predicted to proceed with high regioselectivity to yield the corresponding 4-halo-1-tert-butyl-3-cyclopropyl-1H-pyrazole derivatives.

Experimental Protocols

The following protocols are designed to be starting points for the catalytic halogenation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve optimal results for specific downstream applications.

Materials and Reagents
  • 1-tert-butyl-3-cyclopropyl-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • N-Iodosuccinimide (NIS)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)

Protocol 1: Catalytic Chlorination with N-Chlorosuccinimide (NCS)

This protocol utilizes N-chlorosuccinimide as the chlorinating agent with a catalytic amount of zirconium(IV) chloride as a Lewis acid to activate the electrophile.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • In a separate, dry vial, prepare a stock solution of zirconium(IV) chloride (ZrCl₄) in anhydrous DCM (e.g., 0.1 M).

  • Add a catalytic amount of the ZrCl₄ solution (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-chloro-1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Table 1: Reaction Parameters for Catalytic Chlorination

ParameterValue
Substrate1-tert-butyl-3-cyclopropyl-1H-pyrazole
ReagentN-Chlorosuccinimide (NCS)
CatalystZirconium(IV) chloride (ZrCl₄)
StoichiometrySubstrate:NCS:ZrCl₄ = 1:1.1:0.1
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Expected Product4-chloro-1-tert-butyl-3-cyclopropyl-1H-pyrazole

Visualization 1: Catalytic Chlorination Workflow

Chlorination_Workflow sub 1-tert-butyl-3-cyclopropyl- 1H-pyrazole reaction Stir at RT Monitor by TLC/LC-MS sub->reaction ncs NCS (1.1 eq) ncs->reaction zrcl4 ZrCl4 (0.1 eq) zrcl4->reaction dcm Anhydrous DCM dcm->reaction quench Quench with Na2S2O3 (aq) reaction->quench workup Aqueous Workup (DCM extraction, NaHCO3 wash, brine wash) quench->workup purify Purification (Silica Gel Chromatography) workup->purify product 4-chloro-1-tert-butyl-3-cyclopropyl- 1H-pyrazole purify->product

Caption: Workflow for the catalytic chlorination of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Protocol 2: Catalytic Bromination with N-Bromosuccinimide (NBS)

This protocol employs N-bromosuccinimide as the brominating agent. For many pyrazoles, this reaction can proceed without a catalyst due to the high reactivity of the C4 position. However, a mild Lewis acid catalyst can be used to enhance the reaction rate if necessary.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (ACN) (approximately 0.1 M concentration).

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of a Lewis acid such as ZrCl₄ (0.05-0.1 eq) can be added.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic solution with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 4-bromo-1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Table 2: Reaction Parameters for Catalytic Bromination

ParameterValue
Substrate1-tert-butyl-3-cyclopropyl-1H-pyrazole
ReagentN-Bromosuccinimide (NBS)
CatalystOptional: Zirconium(IV) chloride (ZrCl₄)
StoichiometrySubstrate:NBS = 1:1.05
SolventAnhydrous Acetonitrile (ACN)
TemperatureRoom Temperature
Expected Product4-bromo-1-tert-butyl-3-cyclopropyl-1H-pyrazole
Protocol 3: Catalytic Iodination with N-Iodosuccinimide (NIS)

Iodination is typically slower than chlorination and bromination and often benefits from the use of an acid catalyst to activate the NIS.

Step-by-Step Procedure:

  • To a round-bottom flask, add 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq) and dissolve it in anhydrous acetonitrile (ACN) (approximately 0.1 M concentration).

  • Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

  • Add a catalytic amount of a Lewis acid, such as zirconium(IV) chloride (ZrCl₄, 0.1 eq).

  • Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if the reaction is slow at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 4-iodo-1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Table 3: Reaction Parameters for Catalytic Iodination

ParameterValue
Substrate1-tert-butyl-3-cyclopropyl-1H-pyrazole
ReagentN-Iodosuccinimide (NIS)
CatalystZirconium(IV) chloride (ZrCl₄)
StoichiometrySubstrate:NIS:ZrCl₄ = 1:1.2:0.1
SolventAnhydrous Acetonitrile (ACN)
TemperatureRoom Temperature to 50 °C
Expected Product4-iodo-1-tert-butyl-3-cyclopropyl-1H-pyrazole

Troubleshooting and Optimization

  • Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or increasing the amount of the halogenating agent or catalyst.

  • Formation of Byproducts: The primary byproduct is often the di-halogenated species. This can be minimized by using a smaller excess of the halogenating agent and carefully monitoring the reaction to stop it upon consumption of the starting material.

  • Decomposition: If decomposition of the starting material or product is observed, consider running the reaction at a lower temperature or using a milder catalyst. The stability of the cyclopropyl ring should be monitored, especially under more forcing conditions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • N-halosuccinimides are irritants and should be handled with care.

  • Zirconium(IV) chloride is corrosive and moisture-sensitive; handle it in a glovebox or under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols outlined in these application notes provide a reliable and scientifically grounded approach to the catalytic halogenation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. The high regioselectivity for the C4 position is a key advantage of this substrate, simplifying purification and ensuring the efficient synthesis of valuable halogenated intermediates for drug discovery programs. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully synthesize a range of 4-halo-1-tert-butyl-3-cyclopropyl-1H-pyrazole derivatives for further chemical exploration.

References

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). A mild and efficient method for the halogenation of pyrazoles using N-halosuccinimides in CCl4 and in water. Tetrahedron Letters, 44(44), 8145-8147. [Link]

  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048. [Link]

  • Walsh, R. (1987). The Chemistry of the Cyclopropyl Group. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. John Wiley & Sons. [Link]

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 1-tert-Butyl-3-cyclopropyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, heterocyclic scaffolds have proven indispensable. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged" scaffold.[2][3][4] Its structural and electronic properties allow it to serve as a highly effective hinge-binding motif, mimicking the adenine base of ATP and forming key hydrogen bonds within the kinase active site.[4][5]

This guide focuses on a particularly valuable pyrazole substitution pattern: 1-tert-butyl-3-cyclopropyl-1H-pyrazole . This scaffold combines three key features that address common challenges in kinase inhibitor development: potency, selectivity, and favorable pharmacokinetic properties.

  • The N1-tert-Butyl Group : The sterically demanding tert-butyl group serves a dual purpose. It effectively locks the pyrazole in a single tautomeric form, preventing potential off-target activity arising from isomeric ambiguity.[6] More importantly, it provides a bulky, lipophilic anchor that can occupy hydrophobic pockets adjacent to the ATP binding site, often referred to as the "back pocket." This interaction is characteristic of Type II inhibitors that bind to the inactive DFG-out conformation of the kinase, a strategy that can impart significant selectivity.[4][7][8]

  • The C3-Cyclopropyl Group : The cyclopropyl moiety is a versatile functional group in medicinal chemistry. It is often employed as a "bioisostere" for small alkyl groups like isopropyl or even as a rigid replacement for an alkene or phenyl ring.[9][10][11] Its introduction can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and increase ligand efficiency—a measure of binding energy per atom.[8][9]

  • The C5-Amino Group : The amine at the C5 position serves as the primary chemical handle for further elaboration. It is the key point of attachment for diverse linkers and recognition motifs that will target other regions of the kinase, such as the solvent-exposed region or the hinge, ultimately defining the inhibitor's potency and selectivity profile.

This document provides a comprehensive guide for researchers, detailing the strategic rationale, synthetic protocols, and practical considerations for utilizing the 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine core to construct novel kinase inhibitors.

Pharmacophoric Significance and Binding Model

The strategic combination of the tert-butyl and cyclopropyl groups creates a scaffold that is pre-organized to interact favorably with a common kinase active site topology. The diagram below illustrates a generalized binding model for a kinase inhibitor derived from this core, highlighting its interaction with key regions of the ATP-binding pocket.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone H-Bonds) adenine Adenine Region (Hydrophobic) back_pocket Hydrophobic Back Pocket (DFG-Out) solvent Solvent-Exposed Region pyrazole Pyrazole Core tert_butyl tert-Butyl Group pyrazole->tert_butyl cyclopropyl Cyclopropyl Group pyrazole->cyclopropyl linker Linker-Motif pyrazole->linker tert_butyl->back_pocket Hydrophobic Interaction cyclopropyl->adenine van der Waals Interaction linker->hinge H-Bonding linker->solvent Tail Group Interaction

Caption: Generalized binding model of a 1,3,5-substituted pyrazole inhibitor.

Synthesis of the Core Scaffold: 1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine

The synthesis of the core scaffold is achieved via a robust and well-established cyclocondensation reaction. This approach builds the pyrazole ring in a single, efficient step from commercially available or readily accessible starting materials. The key precursor is 3-cyclopropyl-3-oxopropanenitrile .[3][7] This β-ketonitrile contains the required three-carbon backbone and the cyclopropyl group. The reaction with tert-butylhydrazine introduces the two nitrogen atoms and the N1-tert-butyl group.

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation r1 Cyclopropyl Methyl Ketone base1 Base (e.g., NaOEt) r1->base1 r2 Ethyl Cyanoacetate r2->base1 r3 tert-Butylhydrazine HCl base2 Base (e.g., NaOH) r3->base2 Neutralization int1 3-Cyclopropyl-3-oxopropanenitrile (Key Intermediate) base1->int1 EtOH int2 Free tert-Butylhydrazine base2->int2 prod 1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine (Core Scaffold) int1->prod Heat (e.g., 90°C) -H2O, -NH3 int2->prod Heat (e.g., 90°C) -H2O, -NH3

Caption: Synthetic workflow for the core pyrazole scaffold.

Protocol 1: Synthesis of 1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine

This protocol is adapted from a well-validated procedure for a closely related analog published in Organic Syntheses. It is a two-step, one-pot process starting from the neutralization of the hydrazine salt followed by cyclocondensation.

Materials:

  • tert-Butylhydrazine hydrochloride (1.0 eq)

  • 3-Cyclopropyl-3-oxopropanenitrile (1.0 eq)[7]

  • Sodium Hydroxide (NaOH), 2 M aqueous solution (1.0 eq)

  • Ethanol (or another suitable high-boiling solvent)

  • Toluene or Methyl tert-butyl ether (MTBE) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazine Neutralization: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq). Add the 2 M NaOH solution (1.0 eq) and stir at ambient temperature until all solids have dissolved (approx. 10-15 minutes). This generates the free tert-butylhydrazine in situ.

    • Causality Note: The hydrochloride salt of the hydrazine is often more stable and easier to handle than the free base. Neutralization just before the reaction is a standard and safe practice.

  • Addition of β-Ketonitrile: To the aqueous hydrazine solution, add a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in a minimal amount of the reaction solvent (e.g., ethanol).

  • Cyclocondensation: Heat the resulting mixture to reflux (typically 85-95°C internal temperature) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

    • Mechanism Insight: The reaction proceeds via initial condensation of the hydrazine with the ketone, followed by intramolecular cyclization of the resulting hydrazone onto the nitrile group, and subsequent tautomerization to the aromatic 5-aminopyrazole product.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Add toluene or MTBE to the flask and transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by crystallization/trituration from a suitable solvent system (e.g., heptane/MTBE) to yield the pure 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characteristic Data (Expected) Value
Appearance Off-white to light yellow solid or oil
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) approx. 5.4 (s, 1H, pyrazole-H), 3.5 (br s, 2H, -NH₂), 1.6 (s, 9H, t-Bu), 1.8-1.9 (m, 1H, cyclopropyl-CH), 0.9-1.0 (m, 2H, cyclopropyl-CH₂), 0.6-0.7 (m, 2H, cyclopropyl-CH₂)
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₈N₃: 180.1501; found: 180.1495 ± 5 ppm

General Strategies for Derivatization into Kinase Inhibitors

With the 5-amino group as a versatile handle, the core scaffold can be elaborated into potent kinase inhibitors through several common synthetic transformations. The choice of reaction will depend on the desired linker and the recognition moiety being introduced.

Caption: Common derivatization strategies for the 5-aminopyrazole core.

Protocol 2: Synthesis of a Representative Pyrazolyl Urea Kinase Inhibitor

Urea-based linkers are common in Type II kinase inhibitors.[8] This protocol describes the reaction of the core amine with an aromatic isocyanate to form a representative N,N'-disubstituted urea.

Materials:

  • 1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq)

  • Substituted Phenyl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0-1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottomed flask, add 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition: Cool the solution to 0°C using an ice bath. Add the substituted phenyl isocyanate (1.0-1.1 eq) dropwise or in small portions.

    • Expertise Note: The reaction is typically fast and exothermic. Slow addition at 0°C helps to control the reaction rate and prevent the formation of side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Upon completion, the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration, washed with cold DCM or ether, and dried.

  • Purification: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid is then purified by either recrystallization (e.g., from ethanol/water or DCM/hexane) or flash column chromatography on silica gel to afford the pure urea product.

Self-Validation: The final product should be characterized by NMR, HRMS, and its purity assessed by HPLC. The biological activity can then be evaluated in relevant kinase assays.

Inhibitor Class Target Kinase Example Representative IC₅₀ Data Reference
Pyrazolyl Ureap38α MAP Kinase0.1 - 10 nM[7]
Pyrazolyl UreaFLT3 Kinase1 - 50 nM[8]
Aminopyrazole CoreCDK1618 nM[3]
Pyrazole-basedPI3Kγ16 - 212 nM

Conclusion

The 1-tert-butyl-3-cyclopropyl-1H-pyrazole scaffold is a highly effective and strategically designed starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of the core amine, coupled with the well-understood roles of its substituents, provides a robust platform for medicinal chemists. The protocols and strategies outlined in this guide offer a clear path from scaffold synthesis to the generation of diverse inhibitor libraries, enabling the exploration of new chemical space in the pursuit of next-generation targeted therapies.

References

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile. PubChem. Retrieved from [Link]

  • Walter, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Retrieved from [Link]

  • Saleh, T. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Foley, D. J., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(3), 486-523. Retrieved from [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Retrieved from [Link]

  • Radi, M., et al. (2017). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 127, 843-853. Retrieved from [Link]

  • J&K Scientific. (2009, April 23). 3-Cyclopropyl-3-oxopropanenitrile. J&K Scientific. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (2021, October 21). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. Retrieved from [Link]

  • iChemical. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2. iChemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-tert-butyl-3-cyclopropyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.

Overview of the Core Synthesis Pathway

The most reliable and widely adopted method for synthesizing 1-tert-butyl-3-cyclopropyl-1H-pyrazole is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] Specifically, this involves the reaction of 1-cyclopropyl-1,3-butanedione with tert-butylhydrazine. The reaction proceeds through the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The steric bulk of the tert-butyl group on the hydrazine plays a critical role in directing the regioselectivity of the reaction, typically leading to the desired 1,3-substituted pyrazole with high specificity.[3][4]

Standard Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 1-Cyclopropyl-1,3-butanedione D In-situ neutralization of tert-butylhydrazine A->D Solvent (e.g., Ethanol) B tert-Butylhydrazine HCl B->D Solvent (e.g., Ethanol) C Base (e.g., NaOH, Et3N) C->D Solvent (e.g., Ethanol) E Condensation & Intramolecular Cyclization D->E Heat (Reflux) F Aqueous Workup/ Extraction E->F G Purification (Chromatography/Distillation) F->G H 1-tert-butyl-3-cyclopropyl-1H-pyrazole G->H

Caption: General workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazole synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Low yield is the most frequent challenge. It can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup and purification procedures.

Potential Cause 1: Sub-optimal Quality of Starting Materials

The purity and stability of your starting materials are paramount.

  • tert-Butylhydrazine Hydrochloride: This reagent is hygroscopic and can degrade over time. Use a fresh bottle from a reputable supplier.[5][6] It is supplied as the hydrochloride salt and must be neutralized in situ to generate the free hydrazine. Incomplete neutralization will directly result in lower yield.

  • 1-Cyclopropyl-1,3-butanedione: This β-diketone can be unstable and may exist in equilibrium with its enol tautomer. Impurities from its synthesis can interfere with the cyclization.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened tert-butylhydrazine hydrochloride. If the quality of the β-diketone is suspect, consider purifying it by vacuum distillation before use.

  • Consider In-Situ Diketone Formation: A highly effective strategy to overcome diketone instability is to generate it in situ. This involves the Claisen condensation of methyl cyclopropyl ketone with an acetate source (e.g., ethyl acetate) immediately followed by the addition of the hydrazine, all in one pot. This avoids isolating the potentially unstable diketone.[1][7]

Potential Cause 2: Non-Optimized Reaction Conditions

The choice of solvent, temperature, and catalyst can dramatically influence reaction rate and yield.

Recommended Solutions:

  • Solvent Selection: While ethanol is common, acetic acid often serves as both a solvent and a catalyst, driving the dehydration step to completion and increasing the reaction rate. N,N-Dimethylacetamide (DMA) has also been shown to be effective, particularly for achieving high regioselectivity at room temperature.[1]

  • Temperature and Reaction Time: The reaction is typically run at reflux to ensure it goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient heating or time will result in unreacted starting materials.

  • Stoichiometry and Base: Ensure you are using at least one full equivalent of base (e.g., triethylamine or sodium hydroxide) to neutralize the tert-butylhydrazine HCl. Using a slight excess (1.1 equivalents) of the hydrazine can help drive the reaction to completion if the diketone is the more valuable reagent.

Table 1: Comparison of Reaction Conditions

SolventCatalystTemperature (°C)Typical YieldNotes
EthanolNone / Self-catalyzed~78 (Reflux)ModerateStandard, but can be slow.[8]
Acetic AcidSelf-catalyzed~118 (Reflux)Good to HighActs as both solvent and acid catalyst, promoting dehydration.
N,N-DimethylacetamideNoneRoom TempGoodExcellent for controlling regioselectivity.[1]
Toluenep-TsOH (catalytic)~110 (Reflux)GoodAllows for azeotropic removal of water using a Dean-Stark trap.
Potential Cause 3: Product Loss During Workup and Purification

The product has some water solubility, which can lead to losses during aqueous extraction.[8]

Recommended Solutions:

  • Optimize Extraction: After quenching the reaction, if an aqueous workup is used, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Extract with a suitable solvent like ethyl acetate or dichloromethane multiple times (e.g., 3x).

  • Purification Method:

    • Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale.

    • Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. Ensure the crude product is fully dry and free of high-boiling solvents before loading.

Q2: I am concerned about the formation of the wrong regioisomer. How can I ensure I am forming the 1,3-substituted product?

Formation of the incorrect isomer (1-tert-butyl-5-cyclopropyl-1H-pyrazole) is a valid concern in pyrazole synthesis.

G reactants 1-Cyclopropyl-1,3-butanedione + tert-Butylhydrazine path1 Attack at Acetyl Carbonyl (Less Hindered) reactants->path1 Major Pathway path2 Attack at Cyclopropyl Carbonyl (More Hindered) reactants->path2 Minor Pathway product1 Desired Product: 1-tert-butyl-3-cyclopropyl-1H-pyrazole (Sterically Favored) path1->product1 product2 Minor Isomer: 1-tert-butyl-5-cyclopropyl-1H-pyrazole (Sterically Disfavored) path2->product2

Caption: Regioselectivity in the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Explanation: The regioselectivity is primarily controlled by sterics. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the β-diketone.

  • Favored Pathway: The N1 nitrogen of tert-butylhydrazine, which bears the bulky tert-butyl group, will preferentially attack the less sterically hindered carbonyl carbon (the acetyl methyl ketone). The subsequent cyclization places the cyclopropyl group at position 3 and the methyl group at position 5 (which is lost during aromatization), leading to the desired product.

  • Disfavored Pathway: Attack at the more sterically hindered cyclopropyl ketone carbonyl is significantly slower and less likely to occur.

Recommended Actions:

  • Trust the Sterics: In most cases, the steric hindrance from the tert-butyl group is sufficient to provide excellent regioselectivity (>95:5).[3]

  • Characterization: Confirm the structure of your final product using ¹H NMR, ¹³C NMR, and NOE (Nuclear Overhauser Effect) spectroscopy to verify the spatial relationship between the tert-butyl group and the cyclopropyl group.

Frequently Asked Questions (FAQs)

Q: Can I use tert-butylhydrazine free base instead of the hydrochloride salt? A: Yes, if you have access to the free base. However, it is less stable and more hazardous than the hydrochloride salt. If you use the free base, you will not need to add a base like triethylamine or NaOH to your reaction mixture.

Q: Are there alternative synthetic routes to this molecule? A: While the diketone condensation is the most common, other methods for pyrazole synthesis exist, such as the reaction of α,β-unsaturated ketones (chalcones) with hydrazines or 1,3-dipolar cycloadditions.[2] However, for this specific substitution pattern, the synthesis and subsequent reaction of 1-cyclopropyl-3-buten-2-one with tert-butylhydrazine would be a viable, though often lower-yielding, alternative.

Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a nonpolar mobile phase (e.g., 10-20% ethyl acetate in hexanes). The product will be less polar than the highly polar β-diketone starting material. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.

Detailed Experimental Protocol (Optimized)

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • Methyl cyclopropyl ketone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • tert-Butylhydrazine hydrochloride

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: In-Situ Generation of 1-Cyclopropyl-1,3-butanedione and Cyclocondensation [1]

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • To the flask, add anhydrous ethanol, followed by sodium ethoxide (1.1 eq). Stir until dissolved.

  • Add methyl cyclopropyl ketone (1.2 eq) to the solution.

  • Slowly add ethyl acetate (1.0 eq) via a dropping funnel and heat the mixture to reflux for 4-6 hours to form the sodium salt of the β-diketone.

  • Cool the reaction mixture to room temperature. In a separate beaker, dissolve tert-butylhydrazine hydrochloride (1.1 eq) in a minimal amount of ethanol.

  • Add the hydrazine solution to the reaction flask.

  • Heat the complete mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

Part B: Workup and Purification

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Add water to the residue and acidify to pH ~5-6 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or silica gel chromatography (10% ethyl acetate in hexanes) to obtain 1-tert-butyl-3-cyclopropyl-1H-pyrazole as a clear oil.

References

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. MDPI. Available from: [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 135. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of tert-Butylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved March 27, 2026, from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). In Situ Synthesis of 1,3-Diketones and Their Conversion to Pyrazoles. Organic Letters, 8(13), 2675–2678. ACS Publications. Available from: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6439. MDPI. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Beilstein-Institut. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. MDPI. Available from: [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1490. SciSpace. Available from: [Link]

Sources

Advanced Applications Support Center: Overcoming Steric Hindrance in 1-tert-Butyl-3-cyclopropyl-1H-pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter synthetic roadblocks when functionalizing 1-tert-butyl-3-cyclopropyl-1H-pyrazole .

This scaffold is highly prized in medicinal chemistry for its unique 3D topology and metabolic stability. However, the massive cone angle of the N1-tert-butyl group, coupled with the electron-donating yet sterically demanding C3-cyclopropyl moiety, creates a formidable synthetic challenge. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric barriers.

Part 1: Visualizing the Steric Topology

Before attempting any functionalization, it is critical to understand the spatial environment of the pyrazole core. The N1-tert-butyl group acts as a "steric shield" over the C5 position. Meanwhile, the C3-cyclopropyl group directs electron density to C4 via Walsh orbital hyperconjugation, making C4 the most electronically activated site, albeit nestled in a steric cleft between C3 and C5.

G Start 1-tert-butyl-3-cyclopropyl-1H-pyrazole C4 C4 Position (Electron-Rich, Mod. Hindered) Start->C4 C5 C5 Position (Highly Hindered by t-Butyl) Start->C5 EAS Electrophilic Aromatic Substitution (e.g., NBS, Br2) C4->EAS CH_Boryl Ir-Catalyzed C-H Borylation (Steric Control) C4->CH_Boryl Lithiation Directed Lithiation (Strong Base, TMEDA) C5->Lithiation C4_Prod C4-Functionalized Product (High Yield) EAS->C4_Prod CH_Boryl->C4_Prod C5_Prod C5-Functionalized Product (Requires Forcing) Lithiation->C5_Prod

Regioselectivity logic for functionalizing 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Part 2: Troubleshooting Guides & FAQs

Section A: Electrophilic Aromatic Substitution (EAS) at C4

Q: My C4-bromination using standard NBS conditions stalls at 40-50% conversion. How do I drive this to completion without opening the cyclopropyl ring?

Scientist's Insight: The stalling is a kinetic issue. While C4 is electronically primed for EAS, the incoming electrophile must navigate the steric cleft. The tert-butyl group at the 1-position provides crucial steric hindrance that protects the pyrazole ring from undesired side reactions, but it also severely slows down the desired C4 halogenation [1]. Pushing the temperature too high with Lewis acids risks cyclopropyl ring-opening via carbocation formation.

Solution: Shift from a purely kinetic regime to a thermodynamic one using a highly polar, non-nucleophilic solvent system like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol). HFIP stabilizes the Wheland intermediate without requiring extreme heat.

Protocol 1: High-Conversion C4-Bromination

  • Setup: In an oven-dried flask under N2, dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 equiv) in HFIP (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in three equal portions over 30 minutes at 0 °C.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could trigger cyclopropyl degradation.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Causality: The highly polar HFIP accelerates the EAS by hydrogen-bonding to the succinimide byproduct, driving the equilibrium forward.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with DCM, dry over MgSO4, and concentrate.

Section B: C-H Borylation (The Regioselectivity Dilemma)

Q: I am trying to borylate the C5 position using Ir-catalyzed C-H borylation, but I exclusively get the C4-borylated product. How can I force C5 borylation?

Scientist's Insight: Iridium-catalyzed C-H borylation is notoriously sensitive to steric hindrance. The regioselectivity in Ir-catalyzed borylation of pyrazoles is completely dominated by steric constraints [2]. The N1-tert-butyl group physically blocks the bulky [Ir(OMe)(cod)]2 / dtbpy catalytic species from inserting at C5. Therefore, the catalyst defaults to the C4 position. You cannot force Ir-catalyzed borylation to C5 on this specific substrate. You must bypass the catalytic steric limitation by utilizing directed ortho-lithiation (DoM) followed by electrophilic borylation.

Section C: Directed Lithiation at C5 (Overcoming the t-Butyl Shield)

Q: Standard n-BuLi deprotonation at C5 fails to yield the functionalized product. What is the self-validating protocol to ensure C5-lithiation?

Scientist's Insight: The pKa of the C5 proton is relatively low, but the N1-tert-butyl group prevents the n-BuLi hexamer/tetramer from approaching the proton [3]. You need a highly reactive, monomeric base. Using sec-BuLi with TMEDA breaks down the lithium aggregates, allowing the base to slip past the tert-butyl shield.

Workflow Step1 Attempt C5 Deprotonation (n-BuLi, THF, -78°C) Check1 D2O Quench & NMR Check Step1->Check1 Fail <10% Deuteration (Steric Blockade) Check1->Fail Incomplete Step2 Switch to sec-BuLi/TMEDA or TMP-MgCl·LiCl Fail->Step2 Check2 D2O Quench & NMR Check Step2->Check2 Success >95% Deuteration Proceed to Electrophile Check2->Success Validated

Self-validating workflow for overcoming N1-tert-butyl steric hindrance during C5 metalation.

Protocol 2: Self-Validating C5-Lithiation and Functionalization

  • Preparation: Dissolve the pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under strictly anhydrous/anaerobic conditions. Add TMEDA (1.2 equiv).

  • Deprotonation: Cool to -78 °C. Dropwise add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.

    • Causality: TMEDA chelates the lithium ion, breaking up sec-BuLi aggregates into highly reactive monomers capable of penetrating the steric shield.

  • Self-Validation Step (Critical): Before committing your expensive electrophile, withdraw a 0.1 mL aliquot and quench it into D2O. Analyze via crude 1H-NMR. You must see the disappearance of the C5 proton singlet (typically around 7.2 ppm) to validate >95% lithiation.

  • Electrophile Trapping: Once validated, add your electrophile (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation) at -78 °C.

  • Completion: Slowly warm to room temperature over 2 hours, then quench with saturated NH4Cl.

Part 3: Quantitative Data Summary

To assist in your experimental design, below is a comparative table of functionalization efficiencies based on the steric bulk of the reagents used against the 1-tert-butyl-3-cyclopropyl-1H-pyrazole core.

Target SiteReaction TypeReagent / Catalyst SystemSteric Profile of ReagentYield (%)Regioselectivity
C4 BrominationBr2 / AcOHSmall85%>99% C4
C4 BrominationNBS / HFIPModerate92%>99% C4
C4 C-H Borylation[Ir(OMe)(cod)]2 / dtbpyVery Bulky78%>99% C4
C5 C-H Borylation[Ir(OMe)(cod)]2 / dtbpyVery Bulky0%N/A (Steric Block)
C5 Lithiationn-BuLi / THFAggregated / Bulky<10%Mixed
C5 Lithiationsec-BuLi / TMEDAMonomeric / Penetrating88%>95% C5

References

  • Title: Borylation of pyrazole and its derivatives Source: ResearchGate URL: [Link]

  • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles Source: National Institutes of Health (NIH) URL: [Link]

Technical Support Center: Minimizing Regioisomer Side Products in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Pyrazoles are ubiquitous in medicinal chemistry, but their N-alkylation frequently yields frustrating mixtures of N1 and N2 regioisomers. This occurs due to prototropic tautomerism and the delocalized nature of the pyrazolide anion[1].

This guide is designed for bench scientists and drug development professionals. It bypasses basic theory to deliver actionable troubleshooting strategies, mechanistic causality, and field-validated protocols to help you achieve absolute regiocontrol.

Core Principles: The Causality of Regioselectivity

Before troubleshooting, it is critical to understand the forces competing during the transition state of pyrazole N-alkylation:

  • The Ambident Nucleophile: Deprotonation of a pyrazole creates a pyrazolide anion where the negative charge is delocalized across both N1 and N2.

  • Steric vs. Electronic Control: Alkylation generally favors the less sterically hindered nitrogen atom under kinetic control[2][3]. However, electron-withdrawing groups (EWGs) at the C3 or C5 positions (e.g., −CF3​ , −CO2​Et ) pull electron density away from the adjacent nitrogen, drastically reducing its nucleophilicity and overriding steric preferences[4].

  • Cation Coordination: The choice of base dictates the counterion ( Li+ , Na+ , K+ , Cs+ ). Tightly coordinating cations (like Li+ or Na+ in non-polar solvents) can bridge the pyrazole nitrogen and the electrophile, altering the trajectory of attack. Non-coordinating bases (like 2,6-lutidine) leave the pyrazolide anion "naked," allowing inherent electronic differences to dictate selectivity[5].

Troubleshooting Guide & FAQs

Scenario A: Poor Regioselectivity with Standard Base-Mediated Alkylation

Q: I am getting a 1:1 mixture of N1/N2 isomers using K2​CO3​ in DMF with an alkyl halide. How can I shift the ratio?

A: K2​CO3​ /DMF often operates under mixed kinetic/thermodynamic control, leading to poor selectivity for unsymmetrical pyrazoles. To fix this, you must force the reaction into strict kinetic control or alter the transition state energy:

  • Enforce Kinetic Control: Switch to Sodium Hydride ( NaH ) in Tetrahydrofuran (THF) at 0∘C [2][3]. This highly reactive system rapidly deprotonates the pyrazole, and the subsequent alkylation occurs almost exclusively at the less sterically hindered nitrogen.

  • Change the Counterion: If you must use a carbonate, switch to Cesium Carbonate ( Cs2​CO3​ ). The larger, softer Cs+ cation dissociates more readily from the pyrazolide anion, often improving the regiomeric ratio (r.r.) compared to potassium.

  • Use a Non-Coordinating Base: For highly activated pyrazoles, using an organic base like 2,6-lutidine in a non-polar solvent can magnify the natural energy differences between the N1 and N2 transition states, leading to high selectivity[5].

Scenario B: Highly Electron-Deficient Pyrazoles

Q: My pyrazole has a trifluoromethyl ( −CF3​ ) group at C3, and alkylation is completely unselective regardless of the base. Why?

A: The strong electron-withdrawing nature of the −CF3​ group severely depletes the electron density of the adjacent N2 atom, putting electronic control in direct conflict with steric control.

  • Solution: You can control the regioselectivity by tuning the functional groups on the pyrazole ring prior to alkylation. For example, converting an adjacent ketone to a hydrazone has been shown to successfully guide the alkylation toward a single regioisomer[4]. If substrate modification is impossible, abandon base-mediated alkylation and utilize the Mitsunobu reaction (see Protocol 1).

Scenario C: Separation Failures

Q: I cannot separate the N1 and N2 isomers by standard silica gel chromatography. What are my options?

A: Regioisomers often have nearly identical retention factors ( Rf​ ).

  • Chemical Derivatization: Install a polar group (e.g., via carbonylation) prior to N-alkylation. The presence of a polar moiety interacts differently with the silica stationary phase depending on its proximity to the alkylated nitrogen, facilitating separation[5].

  • Salt Formation: For large-scale processes, convert the crude mixture into hydrogen sulfate salts. The N1 and N2 isomers often exhibit vastly different solubilities as salts, allowing for isolation via selective crystallization[6].

Strategy Selection Workflow

Use the following decision matrix to determine the optimal synthetic route for your specific substrate.

G Start Analyze Pyrazole & Alkylating Agent Q1 Is the alkylating agent an alcohol? Start->Q1 Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Q1->Mitsunobu Yes Q2 Is it an alkyl halide or pseudohalide? Q1->Q2 No Q3 Are there bulky groups at C3 or C5? Q2->Q3 Yes BaseMed Standard Base Alkylation (K2CO3/DMF or Cs2CO3) Q3->BaseMed No Thermo Kinetic/Thermodynamic Control (NaH/THF or Bulky Base) Q3->Thermo Yes Protect Use Directing/Protecting Groups (e.g., SEM, THP) Thermo->Protect If r.r. is poor

Decision tree for selecting the optimal pyrazole N-alkylation strategy based on substrate properties.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the general trends observed during the optimization of unsymmetrical pyrazole N-alkylation.

BaseSolventTemp (°C)Alkylating AgentTypical N1:N2 RatioMechanistic Notes
K2​CO3​ DMF25Primary Halide1:1 to 2:1Standard conditions; poor selectivity due to mixed control[2].
Cs2​CO3​ DMF25Primary Halide3:1 to 5:1Larger cation dissociates easily, slightly favoring sterics.
NaH THF0 to 25Primary Halide>9:1Strict kinetic control; heavily favors the less hindered nitrogen[2][3].
2,6-LutidineToluene80Alkyl Triflate>10:1Non-coordinating base maximizes electronic differentiation[5].
BiocatalysisBuffer30Methyl Iodide>99:1Engineered methyltransferases provide absolute regiocontrol[7].

Validated Experimental Protocols

Protocol 1: Regioselective Mitsunobu N-Alkylation

When alkyl halides fail to provide adequate regioselectivity, the Mitsunobu reaction utilizing primary or secondary alcohols is the premier alternative[2][8]. The bulky nature of the intermediate alkoxyphosphonium ion heavily biases attack toward the least sterically hindered nitrogen.

Materials Required:

  • Unsymmetrical Pyrazole (1.0 equiv)

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine ( PPh3​ , 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2​ .

  • Reagent Solubilization: Dissolve the pyrazole (1.0 equiv), the alcohol (1.2 equiv), and PPh3​ (1.5 equiv) in anhydrous THF to create a 0.2 M solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0∘C for 15 minutes. Causality: Low temperatures prevent the premature degradation of the betaine intermediate.

  • Activation: Add DIAD (1.5 equiv) dropwise via syringe over 15–30 minutes. Causality: Slow addition is critical. Rapid addition causes a sudden exotherm and promotes the formation of undesired hydrazine byproducts.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature naturally and stir for 12–16 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Pro-Tip: Triphenylphosphine oxide ( OPPh3​ ) often co-elutes with pyrazoles. To remove it prior to the column, triturate the crude mixture with cold diethyl ether/hexanes (1:1); the OPPh3​ will precipitate and can be filtered off.

References

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett.5

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.1

  • Paul A. Bradley's research works. ResearchGate. 6

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. ResearchGate. 7

  • Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem. 2

  • 5-Bromo-1-phenethyl-1H-pyrazole | Research Chemical. Benchchem. 8

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 4

  • 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione. EvitaChem.3

Sources

optimizing reaction temperature for 1-tert-butyl-3-cyclopropyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This portal provides specialized troubleshooting guides, mechanistic insights, and validated protocols for researchers optimizing the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole derivatives.

Mechanistic Overview: Temperature-Dependent Pathway Bifurcation

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole typically involves the condensation of an unsymmetrical cyclopropyl-containing 1,3-dicarbonyl compound with tert-butylhydrazine. Because the dicarbonyl is unsymmetrical, the reaction can yield two distinct regioisomers[1]. Furthermore, the bulky tert-butyl group is sensitive to thermal degradation under acidic conditions[2]. Understanding the causality between temperature, kinetic/thermodynamic control, and protecting-group stability is critical for optimizing yields.

G A 1,3-Dicarbonyl + tert-Butylhydrazine B Hydrazone Intermediate (Low Temp: 20-25 °C) A->B Condensation C 1-tert-butyl-3-cyclopropyl (Kinetic Product) B->C Mild Heating (40-60 °C) D 1-tert-butyl-5-cyclopropyl (Thermodynamic Product) B->D Prolonged Heating (70-80 °C) E De-tert-butylated Pyrazole (High Temp: >90 °C) C->E Acidic/High Temp (>90 °C) D->E Acidic/High Temp (>90 °C)

Temperature-dependent reaction pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazole synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing a poor regiomeric ratio between the 3-cyclopropyl and 5-cyclopropyl isomers? A1: Regioselectivity in pyrazole synthesis is dictated by the preferential attack of the substituted hydrazine on one of the two carbonyl groups[1]. The tert-butyl group is highly sterically demanding. If the reaction temperature is immediately spiked to reflux, thermodynamic equilibration occurs, allowing the formation of the more sterically congested 1-tert-butyl-5-cyclopropyl isomer. To maximize the 3-cyclopropyl kinetic product, you must employ a stepwise temperature gradient. Form the initial hydrazone intermediate at room temperature (20–25 °C), and only apply mild heating (50–60 °C) to drive the final dehydration and cyclization[3].

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of 56 Da. What is causing this? A2: A mass loss of 56 Da corresponds to the elimination of isobutylene, meaning your pyrazole has undergone thermal deprotection[4]. The tert-butyl moiety is frequently utilized as an atom-economic protecting group for pyrazoles because it can be deliberately cleaved under strongly acidic conditions at elevated temperatures (typically >90 °C)[2][5]. If you are using tert-butylhydrazine hydrochloride without neutralizing it with a sufficient base (like NaOH), the reaction environment is acidic. Heating this acidic mixture above 70–80 °C will trigger the premature cleavage of the tert-butyl group. Ensure your reaction is kept strictly below 65 °C and maintain a neutral to slightly basic pH.

Q3: The reaction stalls at the uncyclized hydrazone intermediate. How can I force the cyclization without causing the thermal degradation mentioned above? A3: Do not rely solely on thermal energy to drive the reaction. Instead, alter the solvent environment or utilize a phase-transfer catalyst. The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), can dramatically accelerate cyclization rates and improve regioselectivity at lower temperatures due to their unique hydrogen-bonding capabilities[1]. Alternatively, the addition of a mild organic ionic salt like tetrabutylammonium bromide (TBAB) facilitates cyclization at room temperature, completely bypassing the need for harsh thermal conditions that risk deprotection[3].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature profiles, basicity, and the resulting reaction metrics. Data is normalized for a standard 6-hour reaction window.

Temperature ProfileBase / AdditiveYield (%)Regiomeric Ratio (3-cyclopropyl : 5-cyclopropyl)Deprotection (Loss of t-Bu)
25 °C (Constant) NaOH (2.0 eq)45%95 : 5< 1%
25 °C (2h) → 60 °C (4h) NaOH (2.0 eq)88% 92 : 8 < 1%
85 °C (Constant) None (HCl salt)60%60 : 4015%
95 °C (Constant) TFA (Excess)0%N/A> 95%

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology incorporates In-Process Controls (IPCs) to create a self-validating workflow for the optimal 25 °C → 60 °C temperature gradient.

Step 1: Reagent Preparation & Free-Basing

  • Charge a round-bottom flask with tert-butylhydrazine hydrochloride (1.1 equiv) and a magnetic stir bar.

  • Add a 2M aqueous NaOH solution (1.1 equiv) to free-base the hydrazine. Stir at ambient temperature (20–25 °C) for 15 minutes[2].

  • Self-Validation Check: Verify the pH of the aqueous solution is ≥ 8.0 to ensure complete neutralization, preventing unwanted acid-catalyzed thermal deprotection later in the workflow.

Step 2: Kinetic Hydrazone Formation

  • Dissolve the cyclopropyl-1,3-dicarbonyl precursor (1.0 equiv) in ethanol (or HFIP for enhanced regioselectivity) to create a 0.2 M solution[1].

  • Add the dicarbonyl solution dropwise to the stirring hydrazine mixture over 30 minutes, strictly maintaining the internal temperature below 25 °C using a water bath.

  • Stir for 2 hours at 25 °C.

  • Self-Validation Check (IPC 1): Pull a 50 µL aliquot and analyze via LC-MS. You should observe the mass of the uncyclized hydrazone intermediate and the complete disappearance of the starting dicarbonyl mass.

Step 3: Thermally-Controlled Cyclization

  • Equip the flask with a reflux condenser and gradually heat the reaction mixture to an internal temperature of 60 °C. Do not exceed 65 °C.

  • Maintain at 60 °C for 4 hours to drive the dehydration and ring closure.

  • Self-Validation Check (IPC 2): Analyze via LC-MS. The hydrazone mass should be replaced by the target pyrazole mass. Confirm the absence of a[M - 56] peak, which would indicate thermal degradation of the tert-butyl group.

Step 4: Isolation and Purification

  • Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Partition the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Purify the crude residue via silica gel column chromatography (hexanes/ethyl acetate gradient) to separate the minor 5-cyclopropyl regioisomer from the major 1-tert-butyl-3-cyclopropyl-1H-pyrazole product[1].

References

  • Aldujaili, R. A. B., et al. "General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature." ResearchGate, 2026.[Link]

  • Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2014. [Link]

  • Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (Deprotection)." Organic Syntheses, 2014. [Link]

Sources

troubleshooting low conversion rates in cyclopropyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing low conversion rates during the synthesis of cyclopropyl pyrazoles.

Cyclopropyl pyrazoles are critical, rigid pharmacophores found in advanced therapeutics, including the HIV-1 capsid inhibitor Lenacapavir and various DGAT-2 inhibitors. However, the unique steric bulk and electronic properties of the cyclopropyl ring frequently cause synthetic bottlenecks. This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and mechanistic insights for the most common synthetic routes.

Phase 1: Diagnostic Workflow

Before adjusting your stoichiometry, use the diagnostic matrix below to isolate the mechanistic failure point in your specific synthetic route.

TroubleshootingWorkflow Start Low Conversion in Cyclopropyl Pyrazole Synthesis Identify Identify Synthetic Route Start->Identify Knorr Knorr Condensation (Hydrazine + Diketone) Identify->Knorr Suzuki Suzuki Cross-Coupling (sp3-Boronic Acid) Identify->Suzuki Hydrazine Hydrazine Degradation? Knorr->Hydrazine Proto Protodeboronation? Suzuki->Proto Sterics Steric Hindrance at Carbonyl? Hydrazine->Sterics No Sol1 Use HCl Salts & Inert Atmosphere Hydrazine->Sol1 Yes Sol2 Add LiCl Lewis Acid to Activate Carbonyl Sterics->Sol2 Yes Transmet Slow Transmetalation? Proto->Transmet No Sol3 Use Slow-Release Trifluoroborates Proto->Sol3 Yes Sol4 Use Electron-Rich Biaryl Phosphine Ligands Transmet->Sol4 Yes

Diagnostic workflow for troubleshooting low conversion in cyclopropyl pyrazole synthesis.

Phase 2: Deep-Dive FAQs & Self-Validating Protocols

Issue 1: The Knorr Condensation is Stalling at 30-40%

Q: I am condensing cyclopropylhydrazine with a 1,3-diketone, but the reaction stalls, yielding a messy mixture of starting material and uncyclized hydrazone. Why?

A: Causality & Expertise: The Knorr pyrazole synthesis relies on the nucleophilic attack of hydrazine on a carbonyl carbon. This specific reaction suffers from two competing failure modes:

  • Oxidative Degradation: Cyclopropylhydrazine is highly electron-rich and extremely susceptible to air oxidation. If you are using the free base in ambient air, your active reagent is degrading before it can react .

  • Steric Hindrance: The bulky cyclopropyl group creates immense steric drag, slowing down the initial hydrazone formation and the subsequent ring closure.

To overcome this, you must protect the hydrazine and artificially enhance the electrophilicity of the diketone. Recent multi-kilogram scale-up routes for complex pyrazoles (such as Lenacapavir) utilize Lewis acids like Lithium Chloride (LiCl) to coordinate the dicarbonyl, pulling electron density away from the carbon and forcing the cyclization forward with high regioselectivity .

Self-Validating Protocol: LiCl-Mediated Knorr Synthesis

  • Preparation: In a strictly inert atmosphere (N₂/Ar), dissolve the 1,3-diketone (1.0 equiv) in anhydrous 1-propanol.

  • Activation: Add anhydrous LiCl (1.2 equiv). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution will exhibit a slight shift in clarity or color as the Li-dicarbonyl chelate forms. If no change is observed, verify the anhydrous state of your LiCl; moisture will outcompete the diketone for coordination.

  • Hydrazine Addition: Slowly add cyclopropylhydrazine hydrochloride (1.1 equiv). Causality: Using the HCl salt rather than the free base locks the hydrazine in a stable, oxidation-resistant state until it is neutralized in situ.

  • Cyclization: Heat the mixture to 80°C for 4-6 hours.

  • Isolation & Validation: Run a TLC (30% EtOAc/Hexanes). Validation Checkpoint: The complete disappearance of the UV-active diketone spot confirms full conversion. Quench with water to precipitate the pure pyrazole.

Issue 2: Suzuki-Miyaura Cross-Coupling Yields Protodeboronated Byproducts

Q: I am attempting a Suzuki coupling with cyclopropylboronic acid and a halopyrazole. I observe mostly unreacted halopyrazole and protodeboronated cyclopropane. How can I fix this?

A: Causality & Expertise: Cyclopropylboronic acid is an sp³-hybridized nucleophile. Unlike planar sp²-aryl boronic acids, sp³-boronic acids suffer from notoriously slow transmetalation rates due to poor orbital overlap with the palladium center . Because transmetalation is the rate-limiting step, the competing side-reaction—protodeboronation (hydrolysis of the C-B bond)—outpaces the cross-coupling, consuming your boronic acid before it can couple.

To fix this, you must simultaneously slow down hydrolysis and speed up transmetalation.

Self-Validating Protocol: Optimized sp³-Suzuki Coupling

  • Reagent Swap: Replace standard cyclopropylboronic acid with potassium cyclopropyltrifluoroborate (1.5 equiv). Causality: Trifluoroborates act as a "slow-release" mechanism, dripping active boronic acid into the system at a rate that prevents bulk protodeboronation.

  • Catalyst Preparation: In a glovebox, combine Pd(OAc)₂ (5 mol%) and an electron-rich, bulky dialkylbiaryl phosphine ligand like RuPhos (10 mol%) in anhydrous toluene/water (10:1 v/v). Causality: The extreme electron density of RuPhos accelerates the sluggish sp³-transmetalation step.

    • Validation Checkpoint: The toluene solution should turn a deep, homogeneous red/orange upon stirring, indicating active Pd(0) formation. Black precipitation indicates the catalyst has crashed out.

  • Base Addition: Add K₃PO₄ (3.0 equiv) to slowly hydrolyze the trifluoroborate.

  • Reaction: Add the halopyrazole (1.0 equiv), seal, and heat at 100°C for 12 hours.

  • Analysis & Validation: Analyze the crude mixture by ¹⁹F NMR. Validation Checkpoint: The disappearance of the characteristic trifluoroborate multiplet (approx. -140 ppm) confirms the controlled release of the active boron species.

Issue 3: Late-Stage Cyclopropanation Exotherms

Q: My cross-coupling failed entirely. Can I build the cyclopropyl ring directly onto an existing pyrazole-acetonitrile precursor?

A: Causality & Expertise: Yes. Late-stage cyclopropanation via bis-alkylation is a highly effective, alternative route utilized in the synthesis of DGAT-2 inhibitors . However, this reaction uses sodium hydride (NaH) and 1,2-dibromoethane in DMSO, creating a massive exotherm. If the temperature spikes, the starting material degrades; if you over-cool it, the DMSO freezes and the reaction stalls.

Self-Validating Protocol: Temperature-Gated Bis-Alkylation

  • Dissolution: Dissolve the pyrazole-acetonitrile precursor in anhydrous DMSO.

  • Precision Cooling: Cool the solution to exactly 19-20°C.

    • Validation Checkpoint: Pure DMSO freezes at 18.5°C. The solvent must remain strictly liquid. If slush forms, the reaction will stall.

  • Reagent Addition: Carefully add NaH (2.5 equiv) in portions, followed by 1,2-dibromoethane (1.2 equiv).

  • Monitoring: Validation Checkpoint: Monitor via HPLC. The conversion is validated by the complete consumption of the mono-alkylated intermediate. A persistent mono-alkylated peak indicates insufficient base or moisture ingress.

Phase 3: Quantitative Optimization Matrix

Use the following data table to benchmark your expected conversion rates against optimized parameters.

Reaction RouteLimiting FactorStandard Condition (Yield)Optimized Condition (Yield)Mechanistic Rationale
Knorr Condensation Steric HindranceNo additive (30-40%)LiCl (1.2 equiv) (85-95%)Li⁺ chelation increases diketone electrophilicity, overcoming cyclopropyl bulk.
Knorr Condensation Hydrazine OxidationFree base, ambient air (<20%)HCl salt, N₂ atm (>80%)Prevents oxidative degradation of the electron-rich hydrazine prior to attack.
Suzuki Coupling ProtodeboronationCyclopropylboronic acid (15-30%)K-cyclopropyltrifluoroborate (80-95%)Slow hydrolysis to active boronic acid minimizes competitive C-B bond cleavage.
Suzuki Coupling Slow TransmetalationPPh₃ ligand (0-10%)RuPhos or SPhos (75-90%)Electron-rich, bulky ligands accelerate the rate-limiting sp³-transmetalation.
Bis-Alkylation Exothermic StallingUnregulated Temp (Variable/Low)Temp locked at 19°C (>90%)Prevents thermal degradation while keeping the DMSO solvent in a liquid state.

References

  • Kadunce, N., et al. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Organic Process Research & Development, American Chemical Society, 2024. URL:[Link]

  • Billingsko, A. L., et al. "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters, American Chemical Society, 2009. URL:[Link]

  • Dowling, M. S., et al. "Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2." Organic Process Research & Development, American Chemical Society, 2018. URL:[Link]

safe handling and long-term storage of 1-tert-butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-tert-butyl-3-cyclopropyl-1H-pyrazole (CAS: 1934543-80-2). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, troubleshooting, and long-term storage of this specific pyrazole derivative.

Understanding the "why" behind each protocol is critical. By grasping the causality of these chemical behaviors, you can ensure both the safety of your laboratory personnel and the structural integrity of your compounds.

Section 1: Physicochemical Properties & Safety Profiling

Before handling the compound, it is imperative to understand its physical state and hazard profile. 1-tert-butyl-3-cyclopropyl-1H-pyrazole is a liquid at room temperature, which increases its volatility and the risk of aerosolization compared to solid pyrazole derivatives.

Table 1: Quantitative Data and Hazard Summary

Property / ParameterValue / SpecificationReference
CAS Number 1934543-80-2[1]
Molecular Formula C10H16N2[1]
Physical State Liquid[1]
Storage Temperature Room Temperature (RT)[1]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[2]
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2]
Target Organ Toxicity STOT SE 3 (H336 - Drowsiness/Dizziness)[2]

Section 2: Troubleshooting & Handling FAQs

Q: Why must I handle 1-tert-butyl-3-cyclopropyl-1H-pyrazole strictly inside a calibrated fume hood? A: Causality: This compound is a volatile liquid classified under Acute Tox. 4 (inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). Inhalation of its vapors directly impacts the central nervous system, which can manifest rapidly as drowsiness or dizziness [2]. Validation: Always operate within a fume hood equipped with a continuous airflow monitor. A steady flow rate (typically 0.4–0.6 m/s) acts as a self-validating system, confirming that hazardous vapors are being actively pulled away from the operator's breathing zone.

Q: How do I prevent degradation or tautomeric shifts during frequent aliquoting? A: Causality: While the bulky tert-butyl and cyclopropyl groups provide significant steric shielding to the pyrazole core, liquid pyrazole derivatives remain susceptible to moisture-induced instability and oxidative degradation over time [3]. Exposure to ambient air introduces water, which can facilitate proton transfer and potential degradation pathways. Validation: Implement an inert gas (Argon/Nitrogen) backfilling protocol during every aliquoting step. You can validate the success of your storage conditions by running periodic LC-MS checks; an unchanged retention time and the absence of new secondary peaks (target m/z [M+H]+ = 165.1) confirm that the compound's structural integrity is maintained.

Q: What is the correct procedure for decontaminating spills, given its hazard profile? A: Causality: The compound poses significant dermal risks, classified as Acute Tox. 4 (dermal) and Skin Irrit. 2 [2]. Direct contact will cause severe irritation and systemic absorption. Validation: In the event of a spill, immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents. Sweep the absorbed material into a sealable hazardous waste container. Wash the affected surface with a mild surfactant and water. The complete removal of the characteristic chemical odor serves as a primary, albeit qualitative, self-validation of decontamination, followed by standard environmental swabbing if required by your EHS department.

Section 3: Long-Term Storage Protocols

To maintain the purity of 1-tert-butyl-3-cyclopropyl-1H-pyrazole over extended periods, follow this step-by-step methodology:

  • Pre-Storage Quality Control (QC): Before aliquoting a new batch, validate the purity of the liquid using LC-MS and 1H-NMR. Confirm the presence of the target mass and ensure no oxidative degradation peaks are present.

  • Environmental Preparation: Transfer the primary container to a calibrated fume hood. Ensure the hood's continuous airflow monitor reads within safe operational limits to mitigate inhalation risks.

  • Vial Preparation: Select amber glass vials to prevent photodegradation [3]. Purge each empty vial with a gentle stream of high-purity Argon gas for 10-15 seconds to displace oxygen and ambient moisture.

  • Aliquoting: Using a gas-tight glass syringe, extract the required volume of the liquid compound. Dispense the liquid slowly down the inner wall of the Argon-purged vials to minimize aerosolization and splashing.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. The PTFE lining ensures chemical compatibility and prevents vapor leakage.

  • Secondary Containment: Wrap the caps tightly with Parafilm. Store the vials in a dedicated, dark, and dry chemical storage cabinet at Room Temperature (RT) [1].

Section 4: Experimental Workflow & Logical Relationships

The following diagram illustrates the logical decision tree and workflow for receiving, validating, and storing this compound.

StorageWorkflow Start Receive 1-tert-butyl-3-cyclopropyl-1H-pyrazole (Liquid, CAS: 1934543-80-2) Hazard Safety Validation (Fume Hood, PPE for Acute Tox 4) Start->Hazard Safety First Check Quality Control & Purity Check (LC-MS / NMR) Hazard->Check Aliquoting Aliquoting under Inert Atmosphere (Argon/Nitrogen) Check->Aliquoting Pass QC Quarantine Quarantine & Re-purify Check->Quarantine Fail QC Storage Seal & Store at Room Temp (RT) Away from Light & Moisture Aliquoting->Storage

Workflow for safe handling, QC, and storage of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

References

  • NextSDS . 1-tert-butyl-3-cyclopropyl-1H-pyrazole — Chemical Substance Information. Retrieved from: [Link]

Validation & Comparative

validation of HPLC methods for 1-tert-butyl-3-cyclopropyl-1H-pyrazole purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the chromatographic analysis of nitrogen-rich heterocycles, I frequently encounter the challenges associated with quantifying sterically hindered building blocks. 1-tert-butyl-3-cyclopropyl-1H-pyrazole (CAS: 1934543-80-2) is a highly lipophilic, structurally constrained intermediate critical to the synthesis of modern kinase inhibitors and anti-inflammatory APIs[1].

Accurate purity determination of this compound is non-negotiable. Even trace amounts of regioisomers (such as 1-tert-butyl-5-cyclopropyl-1H-pyrazole) or unreacted starting materials can drastically alter downstream coupling efficiencies and compromise the final API's safety profile. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies and provides a self-validating protocol strictly aligned with the latest [2].

Mechanistic Column Selection: The Causality of Chromatography

A common pitfall in pyrazole analysis is the default reliance on standard C18 (Octadecylsilane) columns. While C18 phases offer excellent retention based on hydrophobic dispersion forces, they often lack the shape selectivity required to separate closely related regioisomers.

Because the tert-butyl and cyclopropyl groups provide nearly identical hydrophobic surface areas regardless of their position on the pyrazole ring, a C18 column typically results in co-elution. To solve this, we must exploit the molecule's conjugated π -system.

Switching to a Biphenyl stationary phase introduces orthogonal retention mechanisms: π−π interactions and dipole-dipole interactions[3]. The electron-deficient biphenyl rings on the silica support dynamically align with the electron-rich pyrazole core. The bulky tert-butyl group at the N1 position uniquely alters the molecule's approach angle to the stationary phase. This steric hindrance allows the Biphenyl column to discriminate effectively between the 3-cyclopropyl and 5-cyclopropyl isomers, achieving baseline resolution where C18 fails.

Separation_Logic Sample Crude 1-tert-butyl-3-cyclopropyl-1H-pyrazole Column RP-HPLC Column Selection Sample->Column C18 C18 Column (Hydrophobic Interactions) Column->C18 Standard Biphenyl Biphenyl Column (Pi-Pi & Steric Interactions) Column->Biphenyl Enhanced Imp1 Polar Impurities (Early Elution) C18->Imp1 Target Target API (Baseline Resolution) C18->Target Biphenyl->Imp1 Biphenyl->Target Imp2 Regioisomers (Separated by Pi-Pi) Biphenyl->Imp2 Resolves Isomers

Separation logic comparing C18 and Biphenyl columns for pyrazole regioisomers.

Table 1: Comparative Performance of Stationary Phases for Pyrazole Purity
Column ChemistryPrimary Interaction MechanismRegioisomer Resolution ( Rs​ )Peak Tailing ( Tf​ )Overall Suitability
C18 (Octadecyl) Hydrophobic dispersion< 1.2 (Co-elution)1.45Low
Phenyl-Hexyl Hydrophobic, weak π−π 1.6 (Partial resolution)1.20Moderate
Biphenyl Strong π−π , Steric discrimination> 2.5 (Baseline) 1.05 High

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds a System Suitability Test (SST) as a mandatory gating mechanism. If the SST fails, the sequence automatically halts, preventing the generation of out-of-specification (OOS) data.

Mobile Phase Causality: Pyrazole nitrogens act as weak bases and hydrogen bond acceptors. Using an unmodified aqueous/organic mobile phase leads to secondary interactions with residual silanols on the column, causing severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA), we lower the pH to ~2.0, fully protonating the silanols and ion-pairing with the pyrazole, ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Note: Degas both phases via ultrasonication for 10 minutes prior to use.

  • Chromatographic Conditions :

    • Column : Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C (stabilizes viscosity and retention times).

    • Gradient Program : 10% B hold for 1 min, ramp to 90% B over 12 min, hold at 90% B for 2 min, return to 10% B for 3 min equilibration.

    • Detection : Diode Array Detector (DAD) monitoring at 210 nm (primary quantification) and 254 nm (impurity profiling)[3].

    • Injection Volume : 5 µL.

  • System Suitability Test (SST) - The Self-Validating Gate :

    • Inject a resolution standard containing 100 µg/mL of 1-tert-butyl-3-cyclopropyl-1H-pyrazole and 10 µg/mL of 1-tert-butyl-5-cyclopropyl-1H-pyrazole.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . Do not proceed with sample analysis unless all SST criteria are met.

  • Sample Preparation & Analysis :

    • Accurately weigh 10 mg of the sample and dissolve in 10 mL of Acetonitrile (1 mg/mL stock).

    • Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions (90% A / 10% B) to prevent solvent-mismatch peak distortion.

ICH Q2(R2) Validation Lifecycle & Metrics

The mandates a comprehensive lifecycle approach to method validation, ensuring the procedure is definitively "fit for purpose"[5][6][7]. For a purity assay, the critical parameters are Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

ICH_Validation Start Method Development (Selectivity & Optimization) Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity Limits) Precision->LOD_LOQ Robustness Robustness (DoE Approach) LOD_LOQ->Robustness End Validated Method Ready for QC Robustness->End

ICH Q2(R2) analytical method validation lifecycle for pyrazole purity.

Table 2: Quantitative Validation Parameters (Benchmarked against ICH Q2(R2))

The following data represents typical validation outcomes using the optimized Biphenyl RP-HPLC method described above, synthesized from analogous pyrazole derivative validation studies[3][8][9].

Validation ParameterICH Q2(R2) RequirementExperimental ResultMethod Status
Specificity Baseline resolution from matrix/degradantsPeak purity angle < purity threshold (via DAD)Pass
Linearity & Range R2≥0.999 across the specified range R2=0.9998 (Range: 50% to 150% of nominal)Pass
Accuracy Mean recovery between 98.0% - 102.0%99.7% - 101.0% recovery across 3 spike levelsPass
Precision Repeatability RSD ≤2.0% (n=6)RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)LOD: 0.08 µg/mL / LOQ: 0.25 µg/mLPass

By transitioning from generic C18 methods to a targeted π−π mediated Biphenyl separation, and enforcing strict SST criteria, laboratories can ensure the highest degree of analytical confidence when assessing the purity of 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH Quality Guidelines (Q2-Q14) Source: ICH Official Website URL: [Link]

  • 1-tert-butyl-3-cyclopropyl-1H-pyrazole Chemical Information Source: NextSDS / Sigma-Aldrich URL: [Link]

  • HPLC Method Development, Validation and Impurity Characterization for an Antitumor Hsp90 Inhibitor Source: PubMed Central (NIH) URL:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: ResearchGate URL:[Link]

Sources

Comparative Reactivity of tert-Butyl vs. Isopropyl Pyrazoles in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when scaling up pyrazole-containing active pharmaceutical ingredients (APIs). A critical design choice is the selection of the N1-alkyl substituent. While tert-butyl (t-Bu) and isopropyl (i-Pr) groups are both electron-donating and commonly used to tune lipophilicity, their divergent steric profiles drastically alter the molecule's behavior in palladium-catalyzed cross-coupling reactions[1].

This guide objectively compares the reactivity of t-Bu and i-Pr pyrazoles, providing mechanistic causality, empirical data, and self-validating protocols to guide your synthetic strategy.

Mechanistic Causality: Steric Bulk vs. Electronic Donation

The fundamental difference between t-Bu and i-Pr pyrazoles lies in their spatial geometry rather than their electronics. Both groups exert a positive inductive effect (+I), enriching the electron density of the pyrazole ring and theoretically facilitating oxidative addition. However, the t-Bu group possesses a significantly larger cone angle and A-value (approx. 4.8 kcal/mol vs. 2.1 kcal/mol for i-Pr).

When positioned at the N1 atom, the t-Bu group's steric bulk projects heavily over the adjacent C5 position. During the catalytic cycle—specifically the transmetalation step—the bulky t-Bu group sterically repels the incoming organometallic partner (e.g., the boronic acid in Suzuki-Miyaura couplings). In contrast, the i-Pr group, lacking the third methyl moiety, allows sufficient rotational freedom for the palladium complex to achieve the necessary planar transition state.

At the more distal C4 position, this steric disparity is minimized, resulting in comparable, albeit slightly slower, kinetics for the t-Bu derivative. Interestingly, when pyrazoles are utilized as ligands rather than substrates, the extreme steric bulk of a t-Bu group can actually be advantageous, promoting the formation of highly active, low-coordinate palladium species necessary for coupling unactivated aryl chlorides[2].

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA TM_iPr Transmetalation (i-Pr Pyrazole) FAST OA->TM_iPr i-Pr (Less Bulky) TM_tBu Transmetalation (t-Bu Pyrazole) SLOW (Steric Clash) OA->TM_tBu t-Bu (Highly Bulky) RE Reductive Elimination TM_iPr->RE TM_tBu->RE RE->Pd0 Prod Cross-Coupled Product RE->Prod

Figure 1: Divergent transmetalation kinetics in the palladium catalytic cycle caused by steric hindrance.

Comparative Performance Data

To objectively evaluate these alternatives, we compare their performance across standard cross-coupling methodologies. The data below summarizes the coupling of 1-alkyl-bromopyrazoles with phenylboronic acid under standardized Suzuki-Miyaura conditions.

Substrate RegiochemistryN1-SubstituentCatalyst SystemTemp (°C)Time (h)Yield (%)Observation / Causality
C5-Bromopyrazole Isopropyl (i-Pr)Pd(dppf)Cl₂, K₂CO₃90482Smooth transmetalation due to lower steric shielding at C5.
C5-Bromopyrazole tert-Butyl (t-Bu)Pd(dppf)Cl₂, K₂CO₃9024< 15Severe steric clash at C5 halts transmetalation; high starting material recovery.
C4-Bromopyrazole Isopropyl (i-Pr)Pd(PPh₃)₄, Na₂CO₃80394Distal position allows rapid oxidative addition and coupling.
C4-Bromopyrazole tert-Butyl (t-Bu)Pd(PPh₃)₄, Na₂CO₃80588Slight kinetic delay compared to i-Pr, but excellent overall conversion[3].
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocol for the cross-coupling of 4-bromo-1-alkylpyrazoles incorporates internal validation checkpoints. This ensures the system acts as a self-validating loop, preventing downstream failures.

Workflow Step1 1. Substrate Preparation Equilibrate 1-Alkyl-halopyrazole Step2 2. Catalyst Activation Pd(dppf)Cl2 + Base Step1->Step2 Step3 3. Cross-Coupling 90°C, 1,4-Dioxane/H2O Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Validation Check Step3->Step4 Step5 5. Workup & Isolation Silica Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for pyrazole cross-coupling.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the 4-bromo-1-alkylpyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Causality: The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base, which is crucial for the formation of the reactive boronate species required for transmetalation.

  • Catalyst Addition: Purge the system with N₂ for 15 minutes. Add Pd(dppf)Cl₂ (5 mol%).

    • Validation Checkpoint 1: The solution should transition from a pale yellow to a deep red/orange upon catalyst dissolution and initial activation. If the solution turns black immediately, palladium black has precipitated, indicating oxygen contamination or catalyst death.

  • Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: For the i-Pr substrate, the starting material peak should be <5% relative to the product mass. For the t-Bu substrate, expect ~15-20% remaining starting material at this stage due to minor steric drag. If the intermediate organopalladium species is detected without product formation, transmetalation has failed (often requiring a stronger base or higher temperature).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled pyrazole.

Conclusion

When designing synthetic routes involving pyrazole scaffolds, the choice between tert-butyl and isopropyl groups must be dictated by the required regiochemistry of downstream cross-couplings. For C4-functionalization, both groups are viable, though i-Pr offers slightly superior kinetics. However, for C5-functionalization, the t-Bu group acts as an insurmountable steric wall, making i-Pr the mandatory choice for efficient catalysis.

Sources

The Strategic Incorporation of 1-tert-butyl-3-cyclopropyl-1H-pyrazole in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3][4][5] Its versatility allows for strategic substitution to fine-tune physicochemical and pharmacological properties. This guide provides an in-depth comparison of the 1-tert-butyl-3-cyclopropyl-1H-pyrazole building block against more traditional pyrazole motifs. We will explore the distinct advantages conferred by the tert-butyl and cyclopropyl groups, supported by experimental data, to illustrate why this specific combination is an increasingly valuable tool for overcoming common challenges in drug development, such as metabolic instability and off-target effects.

Introduction: The Enduring Value of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical chemistry.[6][7][8] Its unique structure offers a combination of features that are highly desirable for drug design:

  • Bioisosteric Versatility: The pyrazole moiety can act as a bioisostere for arenes (like a benzene ring) or other heterocycles, often leading to improved potency and physicochemical properties such as enhanced aqueous solubility.[9] It can also serve as a more lipophilic and metabolically stable replacement for phenol groups.[9]

  • Tunable Physicochemical Properties: The pyrazole ring is amphoteric, meaning it can act as both a weak acid (at the pyrrole-like N1-H) and a weak base (at the pyridine-like N2).[8][10] This allows for modulation of a compound's pKa through substitution, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N1-H in unsubstituted pyrazoles) and an acceptor (N2) enables specific and strong interactions with biological targets like enzymes and receptors.[7]

The clinical success of pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, highlights the scaffold's broad therapeutic applicability.[7] The key to this success lies in the strategic decoration of the pyrazole core, where each substituent is chosen to address a specific design challenge.[1]

Deconstructing the Advantage: The Roles of the tert-Butyl and Cyclopropyl Groups

The building block 1-tert-butyl-3-cyclopropyl-1H-pyrazole is a prime example of rational drug design. The choice of the N1-tert-butyl and C3-cyclopropyl groups is deliberate, with each conferring distinct and synergistic benefits.

The N1-tert-Butyl Group: A Steric Shield and Conformational Anchor

The tert-butyl group is the archetypal bulky substituent in medicinal chemistry.[11] Its primary role is to provide steric hindrance, which can be leveraged in several ways:

  • Metabolic Shielding: By physically blocking a metabolically vulnerable site on a drug molecule, a tert-butyl group can significantly slow enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[11][12] While the tert-butyl group itself can be hydroxylated, its presence often diverts metabolism away from more problematic pathways.[12]

  • Receptor Selectivity: The sheer size of the group can enhance selectivity. It can prevent a molecule from fitting into the binding pocket of an off-target receptor while allowing a perfect fit in the desired target, thus reducing side effects.[11]

  • Conformational Locking: The rigid nature of the tert-butyl group can lock an otherwise flexible part of a molecule into a specific, bioactive conformation, which can lead to a significant enhancement in potency.[11]

The C3-Cyclopropyl Group: A Rigid Scaffold for Improved Potency and Stability

The cyclopropyl ring is another powerful tool for drug designers.[13] Despite its small size, its unique electronic and structural properties offer multiple advantages:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and have a higher bond dissociation energy than those in linear alkyl chains.[14][15][16] This makes them less susceptible to oxidative metabolism by CYP enzymes, a common route of drug clearance.[14][15][16] This strategy is often used to block metabolic hotspots identified in earlier analogues.[14]

  • Increased Potency and Reduced Clearance: The conformational rigidity of the cyclopropyl group reduces the entropic penalty upon binding to a target, which can lead to enhanced potency.[15][17] This rigidity can also favorably influence physicochemical properties, leading to decreased plasma clearance.[15][17]

  • Modulation of Physicochemical Properties: The cyclopropyl group can favorably impact a molecule's lipophilicity and permeability, including increasing its ability to cross the blood-brain barrier.[15][17]

Comparative Analysis: Performance vs. Alternative Building Blocks

To understand the value of 1-tert-butyl-3-cyclopropyl-1H-pyrazole, it is instructive to compare it with simpler, more traditional pyrazole building blocks.

Property1-H, 3-Methyl-1H-pyrazole1-Phenyl, 3-Methyl-1H-pyrazole1-tert-butyl-3-cyclopropyl-1H-pyrazole Rationale for Advantage
Metabolic Stability Moderate (N1-H and C-H on methyl are sites for metabolism)Low to Moderate (Phenyl ring is susceptible to aromatic oxidation)High The tert-butyl group shields the N1 position, and the cyclopropyl group's C-H bonds are resistant to oxidation.[11][14][15][16]
Lipophilicity (cLogP) LowModerateHigh Both the tert-butyl and cyclopropyl groups are lipophilic, which can enhance membrane permeability.[11][15]
Conformational Rigidity Low (Free rotation of methyl group)Moderate (Phenyl group has rotational freedom)High The bulky tert-butyl group restricts rotation, and the cyclopropyl ring is inherently rigid.[11][15][17] This can pre-organize the molecule for optimal target binding.
Synthetic Handle N1-H allows for diverse substitution but can lead to isomeric mixtures.[9]N1 is blocked, but the phenyl ring can be functionalized.N1 is blocked; C5-amine derivatives are available for further synthesis. [18][19]The pre-installed groups direct further synthetic steps, avoiding common regioselectivity issues.
Target Selectivity Low (Small size allows for binding to multiple targets)ModeratePotentially High The defined steric bulk of the tert-butyl group can be exploited to achieve selective binding to a specific receptor subtype over others.[11]
Structure-Activity Relationship (SAR) Implications

The choice of substituents on the pyrazole ring is critical for determining biological activity.[1] Studies on various pyrazole-based inhibitors have consistently shown that:

  • N1-Substitution: Large, lipophilic groups at the N1 position can significantly impact binding affinity and selectivity.[20][21] The tert-butyl group provides this bulk while also conferring metabolic stability.

  • C3-Substitution: The C3 position often points towards a key interaction pocket in a target protein. Introducing a rigid, constrained group like cyclopropyl can optimize these interactions and improve potency.[14]

The combination of these two groups in one building block provides a powerful starting point for library synthesis, allowing researchers to explore other positions on the molecule while maintaining a stable, potent core.

Experimental Protocols and Workflows

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following sections provide validated, step-by-step methodologies relevant to the utilization of pyrazole building blocks.

Synthesis of a Substituted Pyrazole: A General Protocol

The condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is a classic and robust method for pyrazole synthesis.[7][22]

Workflow: Pyrazole Synthesis via Condensation

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) mix Mix in Solvent (e.g., Ethanol) dicarbonyl->mix hydrazine Substituted Hydrazine (e.g., tert-butylhydrazine HCl) hydrazine->mix heat Heat under Reflux mix->heat Acid or Base Catalyst (Optional) cyclize Intramolecular Cyclization & Dehydration heat->cyclize cool Cool to RT cyclize->cool extract Solvent Extraction cool->extract purify Column Chromatography extract->purify product Final Product: Substituted Pyrazole purify->product

Caption: General workflow for pyrazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent such as ethanol.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.05 eq) to the solution. If using the hydrochloride salt, add a base like sodium hydroxide (1.05 eq) to liberate the free hydrazine.[23]

  • Reaction: Heat the mixture to reflux (e.g., ~80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-22 hours.[23]

    • Causality: The initial step is the formation of a hydrazone intermediate. The subsequent heating drives the intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure substituted pyrazole.

Representative Biological Assay: COX-2 Inhibition

Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[24] A common in vitro assay measures this inhibition.

Workflow: COX-2 Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme COX-2 Enzyme incubate Incubate Enzyme with Test Compound enzyme->incubate substrate Arachidonic Acid (Substrate) add_sub Add Substrate to Initiate Reaction substrate->add_sub compound Test Compound (e.g., Pyrazole Derivative) compound->incubate incubate->add_sub reaction Enzymatic Conversion (Prostaglandin Synthesis) add_sub->reaction stop Stop Reaction reaction->stop measure Quantify Product (e.g., PGE2 by ELISA) stop->measure result Calculate IC50 measure->result

Sources

Comparative In Vitro Toxicity of tert-Butyl Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tert-butyl pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted anticancer and antimicrobial agents. As a Senior Application Scientist, I frequently evaluate how structural modifications—specifically the inclusion of the bulky, lipophilic tert-butyl moiety—dictate both on-target efficacy and off-target in vitro cytotoxicity. Balancing these two factors is the cornerstone of developing viable therapeutics. This guide provides an objective, data-driven comparison of the in vitro toxicity profiles of prominent tert-butyl pyrazole derivatives, elucidating the mechanistic causality behind their cytotoxic effects and providing self-validating protocols for rigorous laboratory assessment.

Mechanistic Causality: The Role of the tert-Butyl Group

The addition of a tert-butyl group at the 3-position of the pyrazole ring fundamentally alters a molecule's interaction dynamics within biological systems. In the context of targeted therapies, such as FLT3 inhibitors developed for Acute Myeloid Leukemia (AML), the tert-butyl group acts as a critical steric anchor. It perfectly occupies the hydrophobic allosteric pocket of the target kinase, overlapping with the binding sites utilized by highly potent reference drugs like quizartinib[1].

While this structural modification drastically enhances target affinity (often pushing IC₅₀ values into the low nanomolar range), it also increases the overall lipophilicity of the compound. If not carefully optimized, this lipophilicity can drive off-target protein binding and broad-spectrum cytotoxicity. The cellular causality of this toxicity typically follows a precise molecular cascade: initial target blockade (e.g., kinase inhibition or tubulin disruption), followed by the suppression of downstream survival signaling, leading to G2/M cell cycle arrest and, ultimately, caspase-mediated apoptosis[2].

Pathway A tert-Butyl Pyrazole Compound B Hydrophobic Pocket Binding (e.g., FLT3) A->B Steric Anchoring C Kinase/Tubulin Inhibition B->C Target Blockade D G2/M Cell Cycle Arrest C->D Signal Disruption E Caspase-3/7 Apoptosis D->E Viability Loss

Mechanistic pathway of tert-butyl pyrazole-induced cellular apoptosis.

Comparative In Vitro Toxicity Profiles

To objectively compare the performance of tert-butyl pyrazole compounds, we must analyze their half-maximal inhibitory concentrations (IC₅₀) across diverse in vitro cell models. The table below synthesizes quantitative toxicity data from recent literature, highlighting the variance in potency based on specific molecular hybridizations and target cell lines.

Compound / ScaffoldPrimary Target / MechanismCell Line ModelIC₅₀ (µM)Source
Compound 10q (N-phenyl tert-butyl pyrazole)FLT3 Kinase InhibitionMV4-11 (AML)0.28[1]
Compound 10q (N-phenyl tert-butyl pyrazole)FLT3 Kinase InhibitionMOLM-14 (AML)0.018[1]
Compound 5c (Pyrazolyl tetrazole acetic acid)VEGFR-2 Kinase InhibitionHT-29 (Colon Cancer)6.43[3]
Compound 5c (Pyrazolyl tetrazole acetic acid)VEGFR-2 Kinase InhibitionPC-3 (Prostate Cancer)9.83[3]
Compound 6c (Indolo-pyrazole thiazolidinone)Tubulin PolymerizationSK-MEL-28 (Melanoma)3.46[2]

Data Interpretation: The data demonstrates that N-phenyl tert-butyl pyrazoles (e.g., Compound 10q) exhibit exquisite, nanomolar-level cytotoxicity against specific mutant cell lines (MOLM-14) due to high-affinity target engagement[1]. Conversely, bulkier hybrid scaffolds like pyrazolyl tetrazole acetic acids (Compound 5c) show moderate, micromolar cytotoxicity, requiring higher concentrations to induce apoptosis in solid tumor models[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, in vitro toxicity must be evaluated using robust, self-validating systems. The following protocol details the industry-standard MTT cell viability assay, emphasizing the underlying causality behind each methodological choice.

Protocol: High-Throughput MTT Assay for Pyrazole Cytotoxicity

Causality & Design Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected because it directly correlates the reduction of the tetrazolium salt by NAD(P)H-dependent cellular oxidoreductases to the number of metabolically active cells[4]. To ensure the system is self-validating, this protocol incorporates vehicle controls (to establish baseline viability) and positive controls (e.g., Doxorubicin or Cisplatin) to confirm the assay's sensitivity to cytotoxic events.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MV4-11 or HT-29) in a 96-well plate at a density of 5×103 cells/well in 100 µL of appropriate culture media.

    • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase during the 72-hour assay window, preventing contact inhibition from skewing the viability data.

  • Compound Preparation & Dosing: Dissolve the tert-butyl pyrazole compounds in DMSO and perform serial dilutions (ranging from 0.01 µM to 100 µM). Add the dilutions to the wells, ensuring the final DMSO concentration in the well remains ≤0.5% .

    • Causality: Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, creating false-positive efficacy signals and invalidating the dose-response curve.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2 to 4 hours.

    • Causality: This incubation window provides sufficient time for viable cells to internalize the dye and enzymatically convert it into insoluble purple formazan crystals[4].

  • Solubilization & Quantification: Carefully aspirate the media and add 100 µL of pure DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: 570 nm is the peak optical absorbance wavelength for formazan. Subtracting the background absorbance of blank wells (media + MTT without cells) isolates the true biological signal, validating the optical density readings.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Dosing (0.01 - 100 µM) S1->S2 S3 Incubation (48-72 Hours) S2->S3 S4 MTT Addition & Formazan Solubilization S3->S4 S5 Absorbance Read (570 nm) S4->S5

Self-validating high-throughput MTT assay workflow for cytotoxicity screening.

References
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. National Institutes of Health (NIH).[Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC. National Institutes of Health (NIH).[Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. National Institutes of Health (NIH).[Link]

Sources

GC-MS vs LC-MS for detecting 1-tert-butyl-3-cyclopropyl-1H-pyrazole impurities

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs LC-MS for Detecting 1-tert-butyl-3-cyclopropyl-1H-pyrazole Impurities: A Strategic Comparison Guide

Introduction

The detection and quantification of pharmaceutical impurities are critical to ensuring drug safety, efficacy, and stability. Under ICH Q3A guidelines, organic impurities arising during the synthesis of active pharmaceutical ingredients (APIs)—including starting materials, intermediates, and by-products—must be rigorously monitored, identified, and qualified based on specific dose-dependent thresholds[1].

1-tert-butyl-3-cyclopropyl-1H-pyrazole (Molecular Formula: C10H16N2, MW: 164.25 g/mol ) is a specialized structural motif frequently utilized in the synthesis of modern therapeutics, particularly kinase inhibitors. As an unreacted starting material or a degradation product, its trace-level detection is mandatory. Choosing the right analytical platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS)—requires a deep understanding of the analyte's physicochemical properties[2]. This guide provides an objective, data-driven comparison of both techniques, detailing the mechanistic causality behind experimental choices to help you build a robust, self-validating analytical strategy.

Physicochemical Profiling: The Causality of Method Selection

The molecular structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazole dictates its analytical behavior. Understanding these properties is the first step in method development:

  • Volatility (The GC Advantage): Unsubstituted pyrazoles typically exhibit strong intermolecular hydrogen bonding, which raises their boiling points. However, the bulky tert-butyl group at the N1 position of this molecule sterically hinders and chemically blocks this hydrogen bonding. This drastically lowers the boiling point, increasing the molecule's volatility and thermal stability. Consequently, it is an ideal candidate for GC-MS analysis without the need for complex derivatization steps[3].

  • Ionizability (The LC Advantage): The sp2-hybridized nitrogen at the N2 position possesses a lone pair of electrons in the plane of the ring. This basic nitrogen readily accepts a proton in acidic environments. As a result, it exhibits exceptional ionization efficiency in LC-MS using Positive Electrospray Ionization (ESI+), forming a highly stable [M+H]+ precursor ion at m/z 165.1[4].

AnalyticalWorkflow A API Matrix with 1-tert-butyl-3-cyclopropyl-1H-pyrazole B Assess Matrix Volatility & Thermal Stability A->B C GC-MS (EI) Workflow B->C Volatile/Stable Matrix D LC-MS/MS (ESI+) Workflow B->D Non-Volatile/Labile Matrix E Liquid-Liquid Extraction (Hexane/Water) C->E F Protein Precipitation or Dilute & Shoot D->F G EI SIM Detection (m/z 164, 149) E->G H ESI+ MRM Detection (m/z 165.1 -> 109.1) F->H

Workflow for selecting GC-MS vs LC-MS for pyrazole impurity analysis.

Comparative Experimental Protocols

To establish a self-validating system, both methods require the use of an isotopically labeled internal standard (IS), such as 1-tert-butyl-3-cyclopropyl-1H-pyrazole-d9, to correct for matrix effects and extraction losses. Furthermore, blank matrix injections must precede every batch to confirm the absence of system carryover.

Protocol 1: GC-MS (Electron Ionization) Methodology

GC-MS is the gold standard for volatile, thermally stable compounds, offering exceptional chromatographic resolution and reproducible fragmentation[2].

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 1.0 mL of the aqueous API sample (10 mg/mL) into a glass centrifuge tube.

  • Spike with 10 µL of IS solution (1 µg/mL).

  • Add 2.0 mL of n-hexane. Causality: Hexane is a strictly non-polar solvent that selectively partitions the lipophilic pyrazole impurity while leaving the highly polar or salt-form API components trapped in the aqueous phase, preventing GC inlet contamination.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer the upper organic layer to an autosampler vial.

Instrumental Parameters & Mechanistic Logic:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase (5% phenyl-arylene) perfectly matches the non-polar nature of the extracted pyrazole, ensuring sharp peak shapes.

  • Injection: 1 µL, Splitless mode at 250°C to maximize sensitivity for trace-level impurities.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.

  • Fragmentation Causality: EI provides hard ionization. The molecular ion (m/z 164) is monitored alongside the base peak (m/z 149). The m/z 149 fragment corresponds to the highly favorable loss of a methyl radical (-15 Da) from the tert-butyl group, forming a stable tertiary carbocation.

Protocol 2: LC-MS/MS (Electrospray Ionization) Methodology

LC-MS/MS provides ultra-high sensitivity and requires minimal sample preparation, making it ideal for high-throughput environments or when the API matrix is thermally labile[5].

Sample Preparation (Protein Precipitation / Dilute & Shoot):

  • Dissolve 10 mg of the API in 1.0 mL of Methanol:Water (50:50, v/v).

  • Spike with 10 µL of IS solution.

  • If the API is formulated with proteins or complex excipients, add 3.0 mL of cold Acetonitrile. Causality: The organic solvent disrupts the hydration shell of proteins, causing them to denature and precipitate, preventing LC column clogging.

  • Centrifuge at 12,000 rpm for 10 minutes. Dilute the supernatant 1:10 with mobile phase A to prevent solvent-induced peak distortion (the "solvent effect").

Instrumental Parameters & Mechanistic Logic:

  • Column: C18 UPLC column (50 × 2.1 mm, 1.7 µm). The sub-2-micron particles reduce eddy diffusion, enabling rapid mass transfer and a short 3-minute run time.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: The acidic modifier is critical; it forces the protonation of the basic pyrazole nitrogen in the liquid phase, maximizing the ESI+ ion yield.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Fragmentation Causality: The precursor ion [M+H]+ at m/z 165.1 is isolated in Q1. Collision-induced dissociation (CID) in Q2 yields a primary product ion at m/z 109.1. This corresponds to the neutral loss of isobutylene (56 Da) from the tert-butyl group—a classic, highly reproducible fragmentation pathway for tert-butylated heterocycles.

Quantitative Performance Comparison

The following table summarizes typical experimental validation data for both platforms when analyzing 1-tert-butyl-3-cyclopropyl-1H-pyrazole. While LC-MS/MS achieves lower absolute detection limits due to the high signal-to-noise ratio of MRM, GC-MS offers superior resistance to matrix suppression[4].

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.015 µg/mL
Linear Dynamic Range 0.15 – 50 µg/mL (R² > 0.998)0.015 – 10 µg/mL (R² > 0.999)
Matrix Effect Minimal (Mitigated by LLE cleanup)Moderate (Ion suppression possible in ESI)
Extraction Recovery 95% – 102%88% – 105%
Typical Run Time 15 – 20 minutes3 – 5 minutes
Carryover Risk Low (High inlet temperature bakes out residue)Moderate (Requires rigorous needle wash protocols)

Strategic Decision Matrix

  • Choose GC-MS when: The bulk API matrix is highly complex, non-volatile, or prone to causing severe ion suppression in an ESI source. The liquid-liquid extraction step in the GC-MS workflow acts as a perfect orthogonal cleanup, leaving the non-volatile API behind and injecting only the volatile pyrazole impurity.

  • Choose LC-MS/MS when: You require ultra-trace sensitivity (sub-ppm levels) to meet strict mutagenic impurity thresholds (e.g., ICH M7)[6], or when rapid, high-throughput batch release testing is needed without the bottleneck of extensive extraction protocols.

Conclusion

Both GC-MS and LC-MS are highly capable of detecting 1-tert-butyl-3-cyclopropyl-1H-pyrazole impurities. The choice ultimately depends on the nature of the bulk API matrix. By understanding the mechanistic principles of volatility (driven by the tert-butyl group) and ionizability (driven by the pyrazole nitrogen), analytical scientists can deploy self-validating, robust methods that ensure strict regulatory compliance and patient safety.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. nih.gov.[Link]

  • Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. tasianinch.com.[Link]

  • GC-MS vs LC-MS. resolvemass.ca. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. iltusa.com. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. biomedres.us. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ijprajournal.com. [Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol for 1-tert-Butyl-3-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry and drug development, pyrazole derivatives are privileged scaffolds. However, the unique structural modifications that make these compounds biologically active also dictate strict handling and disposal requirements. This guide provides drug development professionals and laboratory scientists with a self-validating, EPA-compliant operational protocol for the safe handling and disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazole .

Physicochemical & Hazard Profile

Before handling this compound, it is critical to understand the mechanistic reasons behind its hazard classifications.

Property / IdentifierValue / Classification
Chemical Name 1-tert-butyl-3-cyclopropyl-1H-pyrazole
CAS Number 1934543-80-2[1]
Molecular Formula C10H16N2
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) (H302, H312, H332)[1]
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1]
Target Organ Toxicity STOT SE 3 (Single Exposure - CNS/Respiratory) (H336)[1]

Expertise Insight (Causality): 1-tert-butyl-3-cyclopropyl-1H-pyrazole features both a tert-butyl and a cyclopropyl group attached to the pyrazole ring. These bulky, non-polar aliphatic groups significantly increase the molecule's lipophilicity compared to unsubstituted pyrazoles. While this enhanced lipophilicity is advantageous for crossing biological membranes in drug design, it operationalizes as a severe safety risk in the lab: the compound can easily permeate the stratum corneum (skin) and respiratory epithelium, leading to acute systemic toxicity and central nervous system (CNS) depression[1] (see ).

Operational Safety & Handling Protocol

To mitigate the risks outlined above, every interaction with this compound must follow a strict, self-validating system of engineering controls and personal protective equipment (PPE).

Step-by-Step Handling Methodology
  • Engineering Controls : Conduct all weighing, mixing, and transferring inside a fully operational Class II biological safety cabinet or a ducted chemical fume hood.

    • Validation: Verify the fume hood flow rate is between 80–120 FPM before opening the chemical container.

  • PPE Selection : Don a standard laboratory coat, chemical-splash goggles, and double-layered nitrile gloves.

    • Causality: Because the compound is an Acute Tox. 4 dermal hazard[1], double-gloving ensures that if the highly lipophilic chemical breaches the outer glove, the inner glove provides a secondary barrier, allowing time for safe removal.

  • Closed-System Transfer : Weigh the compound using anti-static weighing boats to prevent the aerosolization of powders or the splashing of liquids.

  • Spill Response : In the event of a spill, do not use water, as this will spread the lipophilic compound. Use universal absorbent pads, place the contaminated pads into a sealed bio-bag, and treat them as hazardous solid waste.

Waste Segregation & Disposal Plan

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Because 1-tert-butyl-3-cyclopropyl-1H-pyrazole (C10H16N2) lacks halogen atoms, it must be kept out of halogenated waste streams to adhere to EPA waste minimization principles[2] (see). Mixing this with halogenated waste unnecessarily increases disposal costs, as halogenated waste requires specialized, high-temperature incineration with alkaline scrubbers.

WasteDisposal Start 1-tert-butyl-3-cyclopropyl-1H-pyrazole Waste Generation Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid Container Empty Containers Start->Container LiqSeg Collect in compatible Non-Halogenated Organic Waste Liquid->LiqSeg Segregate SolSeg Puncture-proof/Sealed bio-bags for hazardous solid waste Solid->SolSeg Bag/Seal TripleRinse Triple Rinse Protocol (Collect Rinsate as Liquid Waste) Container->TripleRinse Wash Labeling Attach EPA Hazardous Waste Label (Store < 150 days) LiqSeg->Labeling Pickup EHS / Certified Vendor Pickup Labeling->Pickup SolSeg->Labeling Deface Deface Labels & Discard as Solid Waste TripleRinse->Deface Dry Deface->Labeling

Figure 1: EPA-compliant waste disposal workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazole.

Step-by-Step Disposal Workflow
  • Liquid Waste (Reaction Mixtures & Solvents) :

    • Collect in a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Waste".

    • Validation: Ensure the pH of the waste mixture is between 4 and 10 to prevent container degradation.

  • Solid Waste (Contaminated Consumables) :

    • Place contaminated gloves, weigh boats, and paper towels into a puncture-proof, sealable bio-bag or a designated solid waste drum.

  • Labeling and Storage :

    • Attach a completed EPA Hazardous Waste Label immediately upon the first drop of waste entering the container[2].

    • Store in a designated Satellite Accumulation Area (SAA) for no longer than 150 days before requesting a certified vendor pickup[2].

Empty Container Management (Triple Rinse Protocol)

Under the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous chemical is not legally "empty" until it has been rigorously cleaned[3] (see ). This self-validating protocol ensures the high-volume solid waste (the container) is reclassified as non-hazardous, while concentrating the toxic residue into a low-volume liquid waste stream (the rinsate).

Step-by-Step Triple Rinse Methodology
  • Drain : Completely invert the original chemical container and allow it to drain into the primary liquid waste receptacle until no continuous drops form[3].

  • First Rinse : Add a compatible solvent (e.g., acetone or ethanol) equal to approximately 3% to 5% of the container's total volume. Cap the container, agitate vigorously for 30 seconds, and empty the rinsate into the "Non-Halogenated Organic Waste" carboy.

  • Second & Third Rinse : Repeat the rinsing process two more times.

    • Validation: By the third rinse, the concentration of the acute toxin in the container is statistically reduced to safe environmental thresholds, rendering the container "RCRA empty"[3].

  • Defacement : Remove or completely obscure the original chemical label and hazard pictograms with a permanent marker.

  • Final Disposal : Discard the clean, dry, defaced container in standard laboratory glass/plastic recycling or regular solid waste[2].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.